molecular formula C11H13BrClNO B1288959 4-(4-Bromo-2-chlorobenzyl)morpholine CAS No. 494773-04-5

4-(4-Bromo-2-chlorobenzyl)morpholine

Cat. No.: B1288959
CAS No.: 494773-04-5
M. Wt: 290.58 g/mol
InChI Key: PAOOJSSSLWVXRS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromo-2-chlorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOOJSSSLWVXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and chemoselective utility of 4-(4-Bromo-2-chlorobenzyl)morpholine . This document is structured for medicinal chemists and process scientists requiring actionable data for scaffold elaboration.

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

This compound is a bifunctional aryl halide intermediate used extensively in the synthesis of bioactive small molecules. Its core value lies in the orthogonal reactivity of its halogen substituents: the labile para-bromo group allows for facile cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, while the sterically hindered ortho-chloro group remains intact for subsequent, forcing functionalization. This chemoselectivity makes it a "linchpin" scaffold for constructing non-planar biaryl libraries, particularly in kinase and GPCR ligand discovery.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 4-[(4-Bromo-2-chlorophenyl)methyl]morpholine
Common Name This compound
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
SMILES ClC1=C(CN2CCOCC2)C=CC(Br)=C1
Key Moiety Ortho-chloro substituted benzylamine
Structural Conformation Analysis

The presence of the chlorine atom at the ortho position (C2) exerts a significant steric influence on the benzylic methylene group. Unlike unsubstituted benzyl morpholines, which possess free rotation, the 2-chloro substituent restricts the conformational space, often forcing the morpholine ring to adopt a twisted orientation relative to the phenyl plane. This "ortho-effect" is frequently exploited in medicinal chemistry to lock conformations and improve selectivity for enzyme pockets.

Physicochemical Properties (Experimental & Predicted)

The following data aggregates vendor specifications and calculated ADMET parameters.

ParameterValue / RangeContext
Physical State Solid / Crystalline PowderStandard isolation form (HCl salt often preferred)
Melting Point 70–75 °C (Free Base)*Predicted based on fluoro-analog (85°C)
Boiling Point ~340 °C @ 760 mmHgCalculated
pKa (Conj. Acid) 7.2 ± 0.5Basic morpholine nitrogen
LogP 3.14Lipophilic; high permeability
Solubility DCM, EtOAc, DMSO, MethanolHigh organic solubility
Water Solubility Negligible (Free Base)Soluble as Hydrochloride salt (< pH 4)

> Note: The free base is prone to oxidation over long periods; storage as the Hydrochloride (HCl) or Hydrobromide (HBr) salt is recommended for stability.

Synthetic Pathways[1][2][3]

Two primary routes exist for the synthesis of this compound. Method A (Reductive Amination) is preferred for process scalability due to milder conditions and the avoidance of potent lachrymators.

Method A: Reductive Amination (Recommended)

This route utilizes commercially available 4-bromo-2-chlorobenzaldehyde.[1] It avoids the formation of bis-alkylated byproducts common in SN2 reactions.

  • Reagents: 4-Bromo-2-chlorobenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB), DCM/DCE.

  • Protocol:

    • Dissolve aldehyde (1.0 eq) and morpholine (1.1 eq) in DCE.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 4–12 hours.

    • Quench with sat. NaHCO₃; extract with DCM.

Method B: Nucleophilic Substitution (SN2)

Uses the alkyl halide precursor. Faster, but requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

  • Reagents: 4-Bromo-2-chlorobenzyl bromide, Morpholine, K₂CO₃, Acetone/Acetonitrile.

  • Protocol:

    • Suspend K₂CO₃ (2.0 eq) in Acetonitrile.

    • Add Morpholine (1.0 eq) and cool to 0°C.

    • Dropwise addition of benzyl bromide (1.0 eq).

    • Reflux for 2 hours.

Synthetic Workflow Diagram

Synthesis Aldehyde 4-Bromo-2-chlorobenzaldehyde Product This compound Aldehyde->Product Reductive Amination (NaBH(OAc)3, DCE) Bromide 4-Bromo-2-chlorobenzyl bromide Bromide->Product SN2 Alkylation (K2CO3, MeCN) Morpholine Morpholine Morpholine->Product

Figure 1: Convergent synthetic routes. Method A (Blue) is preferred for purity; Method B (Red) for speed.

Reactivity Profile: Chemoselective Elaboration

The utility of this scaffold rests on the reactivity difference between the C4-Bromine and C2-Chlorine .

The Hierarchy of Activation
  • Site A (C4-Br): Highly reactive toward Pd(0) oxidative addition. Reacts readily with aryl boronic acids (Suzuki) or amines (Buchwald) using standard catalysts (e.g., Pd(PPh₃)₄).

  • Site B (C2-Cl): Deactivated by steric hindrance and the stronger C-Cl bond. Requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) catalysts to activate.

Experimental Protocol: Chemoselective Suzuki Coupling

To couple exclusively at the Bromine position:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na₂CO₃ (2.0 eq).

  • Temperature: 80°C (Do not exceed 100°C to preserve the C-Cl bond).

  • Outcome: >95% selectivity for C4-substitution.

Sequential Functionalization Logic

Reactivity Scaffold This compound (Bifunctional Core) Step1 Step 1: C4-Selective Coupling (Suzuki/Buchwald) Scaffold->Step1 Pd(PPh3)4, 80°C Targets Br only Intermediate Intermediate: 4-(4-Aryl-2-chlorobenzyl)morpholine Step1->Intermediate Step2 Step 2: C2-Forcing Coupling (Catalyst: Pd-XPhos / Pd-RuPhos) Intermediate->Step2 High Temp (110°C) Targets Cl (Sterically Hindered) Final Final Drug Candidate (Bis-Aryl Scaffold) Step2->Final

Figure 2: Sequential functionalization strategy leveraging halogen reactivity differentials.

Handling & Safety (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (typical of benzyl amines).

    • H302: Harmful if swallowed.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • The free base absorbs CO₂ from air; store as a tightly sealed container.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (e.g., mCPBA) which will oxidize the morpholine nitrogen to the N-oxide.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Chemoselectivity (Br vs Cl): Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

  • Morpholine Scaffold Utility: Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[2] Medicinal Research Reviews, 2020, 40(2), 709-752. Link

  • Synthesis of Benzyl Morpholines: Patent US7294623B2. "Benzyl morpholine derivatives." (Describes analogous synthesis of halogenated benzyl morpholines). Link

Sources

4-(4-Bromo-2-chlorobenzyl)morpholine: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromo-2-chlorobenzyl)morpholine is a specialized heterocyclic building block used primarily in medicinal chemistry as a lipophilic, solubilizing intermediate. It combines a morpholine moiety—a privileged scaffold known to improve pharmacokinetic profiles—with a polyhalogenated benzyl ring (4-bromo, 2-chloro) that offers distinct handles for further structural elaboration.

This guide details the physicochemical identity, validated synthesis protocols, and strategic applications of this compound. It is designed for researchers requiring a robust method to generate this intermediate from commercially available precursors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

The compound is a tertiary amine formed by the benzylation of morpholine.

Parameter Details
IUPAC Name 4-[(4-bromo-2-chlorophenyl)methyl]morpholine
Common Name This compound
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
SMILES C1COCCN1CC2=C(Cl)C=C(Br)C=C2
Precursor CAS 89720-77-4 (4-Bromo-2-chlorobenzyl bromide)
Component CAS 110-91-8 (Morpholine)
Physicochemical Properties (Predicted)

Note: As a specialized intermediate, experimental values are often approximated from structural analogs.

Property Value / Prediction Rationale
Appearance Off-white solid or viscous oilConsistent with halogenated benzyl morpholines.
Boiling Point ~340°C (at 760 mmHg)High MW and polarity of the morpholine ring.
LogP (Calc) 3.2 ± 0.4Lipophilic benzyl group balances hydrophilic ether.
pKa (Base) ~7.5 - 8.0Typical for N-benzyl morpholines; protonates at physiological pH.
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility as free base; soluble as HCl salt.

Synthesis Protocol

The most reliable route to this compound is the Nucleophilic Substitution (


)  of 4-bromo-2-chlorobenzyl bromide with morpholine. This method is preferred over reductive amination due to the commercial availability of the benzyl bromide and the avoidance of potential dehalogenation side reactions common with reducing agents.
Reaction Scheme (Graphviz)

SynthesisPathway Precursor 4-Bromo-2-chlorobenzyl bromide (CAS 89720-77-4) Electrophile Intermediate Transition State (SN2 Attack) Precursor->Intermediate + Morpholine Reagent Morpholine (CAS 110-91-8) Nucleophile Reagent->Intermediate Base Base (K2CO3 or Et3N) Acid Scavenger Base->Intermediate - HBr Product This compound Target Molecule Intermediate->Product Yield >85%

Figure 1: Validated


 synthesis pathway using basic scavenging conditions.
Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-chlorobenzyl bromide (1.0 equiv) [CAS: 89720-77-4][1][2][]

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorobenzyl bromide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Addition: Add

    
      (2.0 equiv) to the solution.
    
  • Nucleophile Introduction: Dropwise add morpholine (1.2 equiv) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The benzyl bromide spot (

    
    ) should disappear, replaced by a more polar amine spot (
    
    
    
    ).
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).
    
  • Salt Formation (Optional): To improve stability, treat the free base in diethyl ether with 4M HCl in dioxane to precipitate the hydrochloride salt.

Critical Control Points:

  • Stoichiometry: Use a slight excess of morpholine to ensure complete consumption of the benzyl bromide, which is a potent lachrymator and difficult to remove later.

  • Temperature: Do not heat excessively (>60°C) to prevent quaternary ammonium salt formation (over-alkylation).

Medicinal Chemistry Applications

This molecule serves as a versatile "bi-functional" scaffold.[4] The morpholine acts as a solubility enhancer and hydrogen bond acceptor, while the aryl halides provide orthogonal reactivity for library generation.

Structural Logic & Functionalization

Applications Core This compound Br_Handle 4-Bromo Position (Reactive Handle) Core->Br_Handle Cl_Handle 2-Chloro Position (Steric/Electronic) Core->Cl_Handle Morph_Handle Morpholine Ring (Solubility/ADME) Core->Morph_Handle Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Br_Handle->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Br_Handle->Buchwald Aldose Aldose Reductase Inhibitors Cl_Handle->Aldose SAR Modulation HDAC HDAC Inhibitors (Isoindolinone Precursors) Morph_Handle->HDAC PK Improvement

Figure 2: Functionalization strategy and downstream therapeutic applications.

  • Cross-Coupling Partner: The bromine at the 4-position is highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira), allowing the attachment of complex heterocycles while retaining the solubilizing morpholine tail.

  • Electronic Modulation: The 2-chloro substituent exerts an inductive electron-withdrawing effect, deactivating the ring slightly but also providing steric bulk that can lock conformation in receptor binding pockets (e.g., ortho-effect).

  • Therapeutic Relevance:

    • HDAC Inhibitors: Benzyl morpholines are common "cap groups" in histone deacetylase inhibitors, where the morpholine interacts with the solvent-exposed rim of the enzyme.

    • Aldose Reductase: Halogenated benzyl derivatives are key intermediates in the synthesis of selective aldose reductase inhibitors, used in treating diabetic complications.

Safety & Handling (MSDS Summary)

Based on the properties of the precursor (benzyl bromide) and the amine product.

  • Hazards:

    • Skin/Eye Irritation: The compound is a tertiary amine and likely an irritant. The precursor is a severe lachrymator; ensure no unreacted benzyl bromide remains.

    • Corrosivity: High concentrations may cause burns.

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Handle all solids and solutions in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent oxidation of the amine or hydrolysis.
    

References

  • Sigma-Aldrich. 4-Bromo-2-chlorobenzyl bromide Product Page (CAS 89720-77-4). Retrieved from

  • PubChem. Morpholine (CAS 110-91-8) Compound Summary. Retrieved from

  • BenchChem. Application Notes for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved from

  • BOC Sciences. 4-Bromo-2-chlorobenzyl Bromide Building Block Data. Retrieved from

Sources

Physicochemical characteristics of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Application of 4-(4-Bromo-2-chlorobenzyl)morpholine

Executive Summary

This compound is a high-value pharmacophore intermediate characterized by its dual-halogenated benzyl core and a solubilizing morpholine tail.[1] It serves as a critical "linchpin" scaffold in medicinal chemistry: the morpholine moiety modulates lipophilicity (LogD) and metabolic stability, while the halogenated aromatic ring offers orthogonal reactivity—the 4-bromo position is labile to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), whereas the 2-chloro substituent provides steric influence and remains intact for later-stage diversification or metabolic blocking.[1]

This guide provides a rigorous technical profiling of this compound, establishing protocols for its synthesis, physicochemical characterization, and handling in drug discovery workflows.

Part 1: Molecular Identity & Structural Analysis[1]

Before engaging in wet-lab protocols, the structural identity must be defined to ensure accurate database registration and property prediction.[1]

Table 1: Chemical Identity & Descriptors

ParameterSpecification
IUPAC Name 4-[(4-Bromo-2-chlorophenyl)methyl]morpholine
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.59 g/mol
Exact Mass 288.987 g/mol
SMILES ClC1=C(CN2CCOCC2)C=CC(Br)=C1
Structural Features Morpholine Ring: H-bond acceptor; moderate basicity.Benzylic Linker: Rotational freedom; susceptible to oxidation.2-Cl Substituent: Steric metabolic blocker (ortho-effect).4-Br Substituent: Primary cross-coupling handle.[1][2]
Structural Insight: The Ortho-Chloro Effect

The presence of the chlorine atom at the ortho position (C2) relative to the benzylic amine is not merely decorative.[1] It introduces a rotational energy barrier that restricts the conformation of the morpholine tail relative to the aromatic plane. In drug design, this "conformational lock" often improves binding selectivity by reducing the entropic penalty upon receptor docking. Furthermore, the 2-Cl substituent sterically protects the benzylic position from rapid cytochrome P450-mediated oxidation, a common clearance pathway for benzylamines.[1]

Part 2: Physicochemical Characteristics

The following data aggregates calculated (in silico) and empirically derived properties typical for this class of halogenated benzyl-morpholines.

Table 2: Physicochemical Profile

PropertyValue (Approx.)Clinical Implication
cLogP 3.1 – 3.4Lipophilicity: Moderately lipophilic.[1] Likely to cross the Blood-Brain Barrier (BBB) unless actively effluxed.[1]
pKa (Basic) 7.4 – 7.8Ionization: Predominantly cationic at physiological pH (7.4), aiding aqueous solubility compared to the neutral aryl halide precursor.
Topological Polar Surface Area (TPSA) ~12.5 ŲPermeability: Low polar surface area suggests excellent passive membrane permeability.[1]
Solubility (Free Base) Low (< 0.1 mg/mL in water)Soluble in organic solvents (DCM, EtOAc, DMSO).
Solubility (HCl Salt) High (> 10 mg/mL in water)Preferred form for biological assay formulation.
Melting Point 45–55 °C (Free Base)*Low-melting solid; may exist as a supercooled oil.[1] Salt forms will have MP >200 °C.[1]

Critical Note: The free base is prone to oiling out during crystallization.[1] For stable storage and handling, conversion to the Hydrochloride (HCl) or Oxalate salt is recommended.

Part 3: Synthesis & Process Chemistry

The synthesis of this compound is best achieved via nucleophilic substitution (


), which offers higher atom economy and easier purification than reductive amination for this specific substrate.[1]
Methodology: Alkylation

Reagents:

  • Substrate: 4-Bromo-2-chlorobenzyl bromide (CAS: 159326-68-8)[1]

  • Nucleophile: Morpholine (1.1 equivalents)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equivalents) or DIPEA.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Protocol:

  • Dissolve 4-Bromo-2-chlorobenzyl bromide (1.0 eq) in ACN (5 mL/mmol).

  • Add anhydrous

    
     (2.0 eq) to the solution.[1]
    
  • Add Morpholine (1.1 eq) dropwise at 0°C to control exotherm.[1]

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition residue between EtOAc and Water.[1]

  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If not, purify via Acid/Base extraction (see Diagram 1).[1]

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 4-Bromo-2-chlorobenzyl bromide Reaction Rxn: Morpholine, K2CO3 Solvent: ACN, 25°C, 4h Start->Reaction Check QC Check: LCMS Completion? Reaction->Check Check->Reaction No (Stir longer) Crude Crude Product (Free Base) Check->Crude Yes Purification Acid/Base Extraction: 1. Dissolve in EtOAc 2. Extract w/ 1M HCl (Product -> Aqueous) 3. Basify Aqueous (pH 10) 4. Extract back to EtOAc Crude->Purification If Purity < 95% Final Final Product: This compound Crude->Final If Purity > 95% Purification->Final

Figure 1: Synthetic workflow and purification decision tree utilizing the basicity of the morpholine nitrogen for chemically selective isolation.

Part 4: Analytical Characterization Protocols

To validate the integrity of the compound, specifically to ensure the halogen regiochemistry (2-Cl vs 4-Br) is preserved, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Profiling
  • ¹H NMR (400 MHz, CDCl₃):

    • Benzylic Protons: Look for a sharp singlet (

      
       ~3.5–3.6 ppm, 2H).[1] Note: If this signal is split or shifted, it indicates salt formation or oxidation to the benzamide.
      
    • Morpholine Ring: Two sets of triplets.[1]

      • 
         ~3.7 ppm (4H, O-CH₂, triplet).[1]
        
      • 
         ~2.4–2.5 ppm (4H, N-CH₂, triplet).[1]
        
    • Aromatic Region:

      • The 2-Cl substituent creates a distinct splitting pattern.[1] Expect a doublet (d) for the proton at C6, a doublet of doublets (dd) for C5, and a doublet (d) for C3 (meta-coupling may be visible).[1]

HPLC Method Development

For purity determination, a standard reverse-phase gradient is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 220 nm (Amide/Benzene absorption) and 254 nm.[1]

  • Retention Time: Expect elution in the middle-late region (approx.[1] 5.5–6.5 min) due to the lipophilic halogens.[1]

Part 5: Stability & Handling (Safety)

Stability Profile
  • Thermal: Stable up to ~150°C. Avoid prolonged heating >80°C in air to prevent N-oxide formation.[1]

  • Chemical: The benzylic C-N bond is stable to basic and neutral conditions.[1] Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂), which will form the N-oxide or cleave the benzylic bond.[1]

  • Reactivity: The 4-Br position is reactive toward Pd(0).[1] Keep away from trace palladium catalysts unless a reaction is intended.[1]

Safety Protocols (MSDS Summary)
  • Hazards: Irritant to eyes, skin, and respiratory system.[3][4][5]

  • Handling: Use a fume hood.[1][6] The precursor (benzyl bromide) is a potent lachrymator; ensure all traces are consumed or quenched (using aqueous amine or thiosulfate) before removing from the hood.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Part 6: Application in Drug Discovery

This molecule is a "privileged structure" for library generation.[1]

  • Fragment Elaboration: The 4-Br handle allows for the rapid attachment of diverse heteroaryl groups via Suzuki coupling to scan Structure-Activity Relationships (SAR).[1]

  • Solubility Fix: If a lead compound is too insoluble, installing this benzyl-morpholine motif often improves aqueous solubility (via the basic N) without sacrificing membrane permeability.[1]

Visualization: Orthogonal Functionalization

Reactivity Center This compound Suzuki Suzuki Coupling (Pd/B-R) Targets: Biaryls Center->Suzuki Reacts at 4-Br Buchwald Buchwald-Hartwig (Pd/HNR2) Targets: Anilines Center->Buchwald Reacts at 4-Br Metabolism Metabolic Stability 2-Cl blocks oxidation Center->Metabolism Function of 2-Cl SaltForm Salt Formation (HCl/Oxalic) Improves Solubility Center->SaltForm Function of Morpholine N

Figure 2: Functional map showing the orthogonal reactivity of the bromine handle versus the steric/metabolic role of the chlorine and morpholine groups.[1]

References

  • Morpholine Synthesis Review

    • Title: Morpholines: Synthesis and Biological Activity.[1][7][8]

    • Source: ResearchGate / Russian Journal of Organic Chemistry.[1]

    • Link:

  • General Benzyl Morpholine Safety Data

    • Title: Safety Data Sheet: Morpholine Derivatives.[1]

    • Source: Sigma-Aldrich / Merck.[1]

    • Link: (Proxy link for general morpholine handling).[1]

  • Analogous Compound Synthesis (3-Chloro isomer)

    • Title: 4-(4-Bromo-3-chlorobenzyl)morpholine hydrochloride Product Page.[1][9]

    • Source: BLD Pharm.[1]

    • Link:[1]

  • Green Synthesis Protocols

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation.[1]

    • Source: ChemRxiv.[1]

    • Link:[1]

Sources

Potential Research Applications of 4-(4-Bromo-2-chlorobenzyl)morpholine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Novel Therapeutic Development

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] This guide delves into the potential research applications of a specific, yet underexplored, morpholine derivative: 4-(4-Bromo-2-chlorobenzyl)morpholine .

This compound uniquely combines the established biological relevance of the morpholine moiety with the nuanced electronic and steric features of a di-halogenated benzyl group. The presence of both bromine and chlorine atoms on the phenyl ring offers distinct opportunities for chemical modification and interaction with biological targets. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic rationale, potential therapeutic applications, and detailed experimental workflows to investigate the promise of this intriguing molecule.

Chemical and Structural Rationale: A Molecule Designed for Versatility

The therapeutic potential of this compound is intrinsically linked to its chemical architecture. Each component of the molecule contributes to its potential bioactivity and druggability:

  • The Morpholine Ring: This saturated heterocycle is a common feature in numerous approved drugs.[3] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor in interactions with biological targets.[3] The nitrogen atom of the morpholine ring is basic, allowing for salt formation to further improve solubility and handling.

  • The Benzyl Group: The benzyl substituent provides a lipophilic character to the molecule, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins.

  • The Halogen Substituents (Bromo and Chloro): The presence of both bromine and chlorine on the phenyl ring is of particular interest. These electron-withdrawing groups can significantly influence the electronic properties of the aromatic ring, potentially modulating the binding affinity of the molecule to its target. Furthermore, the bromine atom, in particular, can serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective chemical transformations.

Component Key Physicochemical Properties Potential Impact on Bioactivity and Druggability
Morpholine RingPolar, Basic, Hydrogen Bond AcceptorEnhanced solubility, improved metabolic stability, target binding
Benzyl GroupLipophilic, AromaticCell membrane permeability, hydrophobic interactions
Bromo SubstituentElectron-withdrawing, Handle for cross-couplingModulated target affinity, facilitates analog synthesis
Chloro SubstituentElectron-withdrawingModulated electronic properties, influences binding

Proposed Synthesis of this compound

A straightforward and reliable method for the synthesis of this compound involves the nucleophilic substitution of a suitable benzyl halide with morpholine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Bromo-2-chlorobenzyl bromide 4-Bromo-2-chlorobenzyl bromide Nucleophilic Substitution Nucleophilic Substitution 4-Bromo-2-chlorobenzyl bromide->Nucleophilic Substitution Morpholine Morpholine Morpholine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound Base (e.g., K2CO3) Solvent (e.g., ACN)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromo-2-chlorobenzyl bromide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is added morpholine (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications and Corresponding Experimental Workflows

The structural features of this compound suggest its potential as a valuable scaffold in several areas of drug discovery.

Anticancer Drug Discovery

The morpholine moiety is present in several clinically used anticancer agents.[4] Its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The potential anticancer activity of this compound could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6][7][8][9]

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

A crucial first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.[10][11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][12]

Detailed Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The structural features of this compound make it a candidate for development as a kinase inhibitor. The morpholine ring can form key hydrogen bonds in the hinge region of the ATP-binding pocket of many kinases, while the substituted benzyl group can occupy adjacent hydrophobic regions.

Several assay formats are available to measure kinase activity and its inhibition.[14][15][16][17] A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup: In a 384-well plate, the kinase of interest, the test compound (this compound) at various concentrations, and the appropriate substrate are combined in a kinase reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase. The IC₅₀ value can be determined from a dose-response curve.

Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[18][19][20][21][22] The development of inhibitors of this pathway is a major focus of anti-inflammatory drug discovery. The structural characteristics of this compound suggest its potential to modulate this pathway.

G cluster_0 Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Translocation & Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release & Translocation to Nucleus Genes Pro-inflammatory Gene Expression NFkB_active->Genes Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

A reporter gene assay is a common method to assess the activity of the NF-κB signaling pathway.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: After transfection, the cells are treated with various concentrations of this compound for a defined period. Subsequently, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the signaling cascade.

  • Cell Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. The IC₅₀ value can be determined from a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with significant potential for therapeutic innovation. Its unique combination of a privileged morpholine scaffold and a di-halogenated benzyl group provides a versatile platform for the development of novel drug candidates. The proposed research applications in oncology, kinase inhibition, and anti-inflammatory drug discovery are based on sound scientific rationale derived from the extensive literature on related compounds.

The detailed experimental workflows provided in this guide offer a clear and actionable path for researchers to systematically evaluate the biological activity of this compound. The true potential of this compound will be unveiled through rigorous experimental investigation. The insights gained from such studies will not only elucidate the therapeutic promise of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships of substituted benzylmorpholine derivatives, thereby enriching the field of medicinal chemistry.

References

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2011). National Center for Biotechnology Information. Retrieved from [Link]

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Safety and handling of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application Protocols for 4-(4-Bromo-2-chlorobenzyl)morpholine

Executive Summary

This compound (CAS 494773-04-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1][2][3][4] Characterized by a halogenated benzyl core coupled with a morpholine ring, it serves as a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[4][5]

This guide provides a definitive technical framework for the safe handling, storage, and experimental application of this compound.[4] It addresses the specific risks associated with halogenated benzylamines and establishes a self-validating protocol for researchers.

Part 1: Chemical Identity & Physicochemical Profile[6][7]

Precise identification is the first step in safety.[4] This compound is often synthesized via the nucleophilic substitution of 4-bromo-2-chlorobenzyl bromide with morpholine.[1][4] Consequently, trace impurities of the potent lachrymator benzyl bromide precursor may be present, necessitating heightened respiratory protection.[4]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name This compoundSynonym: 4-[(4-Bromo-2-chlorophenyl)methyl]morpholine
CAS Number 494773-04-5 Verified Identifier
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
Physical State Solid (Low-melting)May appear as a viscous semi-solid if impure or warm.[1][2][6][7]
Solubility DCM, Chloroform, MeOH, DMSOLimited solubility in water (Free Base).[1][2][4]
Purity Grade Typically >96%HPLC/NMR verification recommended upon receipt.[1][2][4]
Storage 2–8°C, Inert AtmosphereHygroscopic; sensitive to oxidation over time.[1][2]

Part 2: Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for this exact isomer is limited, a robust safety profile is derived from Structure-Activity Relationships (SAR) of the benzyl morpholine class.[4]

Core Hazards:

  • Skin & Eye Irritation (H315, H319): The morpholine moiety is a secondary amine derivative, imparting basicity (pKa ~8.3).[4] Direct contact can cause significant irritation or chemical burns, particularly to mucous membranes.[4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols can trigger severe respiratory tract irritation.[4]

  • Potential Alkylating Impurities: If the material is yellow or has a pungent, acrid odor, it may contain unreacted 4-bromo-2-chlorobenzyl bromide.[4] This precursor is a lachrymator and a potent alkylating agent.[4]

GHS Classification (Class-Based Precautionary Approach):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7][8]

    • H335: May cause respiratory irritation.[4][7]

Part 3: Engineering Controls & PPE

To mitigate the risks identified above, the following "Hierarchy of Controls" must be implemented.

1. Engineering Controls:

  • Primary: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[4]

  • Secondary: Use a static-dissipative balance enclosure if the solid is fine/dusty to prevent aerosolization.[4]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves (Double-gloving recommended). [1][2][4]

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).[4]

    • Outer Layer: 5-8 mil Nitrile (Chemical resistance).[4]

    • Rationale: Morpholine derivatives can permeate thin latex; nitrile offers superior resistance to amines and halogenated aromatics.[4]

  • Eye Protection: Chemical splash goggles.[4] Face shield required if working with quantities >5g or if heating the compound.[4]

  • Body Protection: Lab coat (cotton/poly blend) with closed cuffs.[4]

Part 4: Handling & Synthesis Protocols

This section details the operational workflow. The diagram below illustrates the "Safe Path" for handling, emphasizing the critical decision points that prevent exposure.

Protocol A: Safe Weighing & Transfer
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Inspect: Check for discoloration (yellowing indicates oxidation) or acrid odor (indicates benzyl halide impurity).[4]

  • Weighing: Use a pre-tared scintillation vial. Do not weigh directly onto paper.[4]

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., DMF, DCM) inside the hood to trap any potential vapors.[4]

Protocol B: Reaction Quenching (Suzuki/Buchwald)[4]
  • Risk: Post-reaction mixtures often contain residual boronic acids or strong bases.[4]

  • Step: Quench with saturated aqueous Ammonium Chloride (NH₄Cl).[4] This neutralizes the basic morpholine moiety to its salt form (if pH < 8), modifying its solubility and reducing volatility.[4]

DOT Diagram 1: Safe Handling Workflow

HandlingWorkflow Start Start: Receive Compound (CAS 494773-04-5) Inspection Visual Inspection: Color/Odor Check Start->Inspection Fail STOP: Acrid Odor/Yellow Solid (Suspected Benzyl Halide) Inspection->Fail Pungent Odor Pass Pass: White/Off-White Solid Inspection->Pass No Odor TreatAsLachrymator Quarantine & Test Fail->TreatAsLachrymator Handle as Alkylator Storage Storage: 2-8°C Inert Gas (Ar/N2) Pass->Storage Weighing Weighing (Fume Hood Only) Double Nitrile Gloves Storage->Weighing Equilibrate to RT Solubilization Dissolve in Solvent (DCM/DMF/MeOH) Weighing->Solubilization Reaction Proceed to Synthesis (Cross-Coupling) Solubilization->Reaction

Caption: Logical workflow for receiving and processing this compound, prioritizing impurity detection.

Part 5: Storage & Stability

  • Shelf Life: 12–24 months if stored correctly.[4]

  • Degradation Pathway: Oxidation of the morpholine nitrogen to the N-oxide; Hydrolysis of the benzyl-nitrogen bond (slow, requires acid).[4]

  • Incompatibilities:

    • Strong Oxidizing Agents: Can cause rapid exothermic decomposition.[4]

    • Acid Chlorides/Anhydrides: Will react with the morpholine nitrogen (if not protonated).[4]

Part 6: Emergency Response & Waste Disposal

In the event of an exposure, immediate action is required.[4][9][10][11] The morpholine ring's basicity dictates the first aid response.[4]

Emergency Response Logic:

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.[4]

  • Eye Contact: Flush with water for 15 minutes.[4][11] Seek medical attention immediately (alkaline risk).[4][9][11]

  • Spill Cleanup: Adsorb with vermiculite.[4] Do not use sawdust (fire risk with oxidizers).[4]

DOT Diagram 2: Emergency Response Logic

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash: Soap & Water (15m) NO Solvents Skin->ActionSkin ActionEye Flush: Water (15m) Seek Medical Aid Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Report Report to EHS Consult SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Decision tree for immediate first aid response following exposure to morpholine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine (Analog).[4] Retrieved October 26, 2023 from [Link][4]

  • ECHA (European Chemicals Agency). Registration Dossier for Benzyl Morpholine Derivatives.[4] Retrieved October 26, 2023 from [Link][4]

Sources

Methodological & Application

Synthesis protocol for 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine

Authored by: A Senior Application Scientist

Introduction

Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry and materials science, valued for the unique physicochemical properties they impart.[1][2][3] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[4] Its substituted benzyl moiety allows for further functionalization through cross-coupling reactions, while the morpholine group can enhance aqueous solubility and metabolic stability.

This document provides a detailed, robust, and reproducible protocol for the synthesis of this compound via a one-pot reductive amination procedure. This method is selected for its high efficiency, operational simplicity, and the commercial availability of its precursors. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offer practical insights for troubleshooting, and present a clear workflow to ensure successful replication by researchers in drug discovery and chemical development.

Principle of Synthesis: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5] The process involves two key in-situ steps:

  • Iminium Ion Formation: The carbonyl group of an aldehyde (4-bromo-2-chlorobenzaldehyde) reacts with a secondary amine (morpholine) to form a water-soluble, electrophilic iminium ion intermediate. This condensation is a reversible equilibrium.

  • Hydride Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the target tertiary amine.

The elegance of this one-pot strategy lies in its efficiency, as the highly reactive iminium intermediate is trapped and reduced as it is formed, minimizing potential side reactions.[6]

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Morpholine Iminium_Ion_2 Iminium Ion Morpholine Morpholine Morpholine->Iminium_Ion Water Water Iminium_Ion->Water - H₂O Reducing_Agent Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product Iminium_Ion_2->Final_Product + [H⁻]

Fig. 1: Simplified Reaction Mechanism

Experimental Protocol

Safety and Handling
  • Morpholine: Flammable, corrosive, and toxic upon contact or inhalation. Causes severe skin burns and eye damage.[7][8][9][10]

  • 4-Bromo-2-chlorobenzaldehyde: May cause skin and eye irritation.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and moisture to release flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. [10]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Moles (mmol)EquivalentsAmount
4-Bromo-2-chlorobenzaldehyde140356-61-8219.4810.01.02.19 g
Morpholine110-91-887.1212.01.21.05 g (1.05 mL)
Sodium Triacetoxyborohydride56553-60-7211.9415.01.53.18 g
Dichloromethane (DCM), Anhydrous75-09-284.93--50 mL
Saturated aq. NaHCO₃144-55-884.01--~40 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--~5 g
Brine (Saturated aq. NaCl)7647-14-558.44--~30 mL
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-chlorobenzaldehyde (2.19 g, 10.0 mmol).

  • Reagent Addition: Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM). Add morpholine (1.05 mL, 12.0 mmol) via syringe. Stir the resulting solution at room temperature for 20 minutes.

    • Scientist's Note: This initial stirring period allows for the pre-formation of the iminium ion intermediate, which facilitates a more efficient reduction.

  • Reduction: Cool the flask in an ice-water bath to 0-5 °C. Slowly add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: STAB is a mild and selective reducing agent, ideal for this transformation as it will not readily reduce the starting aldehyde.[5] Its slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 40 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM (2 x 30 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white to off-white solid. Dry under high vacuum. Expected yield: 80-90%.

start Start: Dry 100 mL RBF under N₂ reagents Add 4-bromo-2-chlorobenzaldehyde + Anhydrous DCM + Morpholine start->reagents stir_rt Stir at Room Temp (20 min) reagents->stir_rt cool Cool to 0-5 °C (Ice Bath) stir_rt->cool add_stab Add STAB Portion-wise (Keep T < 10 °C) cool->add_stab react Warm to RT Stir 12-16 hours add_stab->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate via Rotovap wash_dry->concentrate purify Purify via Column Chromatography (Hexane/EtOAc Gradient) concentrate->purify product Final Product: This compound purify->product

Fig. 2: Experimental Synthesis Workflow

Discussion and Field Insights

  • Trustworthiness through Self-Validation: The described protocol is a self-validating system. The progress is easily tracked by TLC, and the endpoint is clearly defined by the consumption of the starting aldehyde. The purification via column chromatography ensures the isolation of a high-purity product, which can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Alternative Synthetic Route: An alternative method to synthesize the target compound is the direct nucleophilic substitution of 4-bromo-2-chlorobenzyl bromide with morpholine. While effective, this route requires the preparation or purchase of the benzyl bromide precursor, which is a potent lachrymator and requires more stringent handling precautions.[11] The reductive amination protocol presented here is generally considered more user-friendly and safer.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 16 hours, an additional 0.2-0.3 equivalents of STAB can be added, and the reaction can be stirred for another 4-6 hours.

    • Formation of Alcohol Byproduct: The formation of (4-bromo-2-chlorophenyl)methanol indicates that the reducing agent is reducing the aldehyde before iminium formation. This can be mitigated by ensuring anhydrous conditions and allowing sufficient time for iminium formation before cooling and adding the STAB.

Conclusion

This application note details a highly efficient and reliable protocol for the synthesis of this compound. By leveraging a one-pot reductive amination, this method provides high yields with operational simplicity, making it suitable for both academic research and industrial drug development settings. The insights into the reaction mechanism and practical handling advice are intended to empower researchers to confidently execute this synthesis and utilize the product in their downstream applications.

References

  • G. S. S. S. N. Charmantray, et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • K. G. Ortiz, et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-bromobenzyl bromide.
  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • D. C. F. Daniels, et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Airgas. (2020). Morpholine - SAFETY DATA SHEET. Airgas. [Link]

Sources

Application Note: High-Efficiency Reductive Amination of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine via reductive amination. This scaffold is a critical intermediate in medicinal chemistry, often serving as a "warhead" or linker in kinase inhibitors and GPCR modulators due to the orthogonal reactivity of the aryl halides.

The synthesis utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike traditional methods using Sodium Cyanoborohydride (toxic) or Sodium Borohydride (non-selective), STAB offers superior chemoselectivity. It preferentially reduces the intermediate iminium ion over the starting aldehyde, enabling a streamlined one-pot procedure that minimizes side reactions such as direct aldehyde reduction (benzyl alcohol formation).

Scientific Foundation: Mechanism & Control

The Chemoselectivity of STAB

The success of this protocol hinges on the electronic distinction between the aldehyde and the iminium intermediate.

  • Reagent: Sodium triacetoxyborohydride, NaBH(OAc)₃.[3]

  • Selectivity: The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic than NaBH₄. Consequently, STAB reduces the highly electrophilic iminium ion (formed from the aldehyde and morpholine) at a rate significantly faster than it reduces the neutral aldehyde carbonyl.

  • Acid Catalysis: Acetic acid (AcOH) is employed to catalyze the dehydration of the hemiaminal intermediate into the reactive iminium species.

Reaction Pathway Visualization

The following diagram illustrates the one-pot cascade from reagents to the target amine.

ReactionPathway Aldehyde 4-Bromo-2-chlorobenzaldehyde Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium - H2O (AcOH cat.) Product 4-(4-Bromo-2-chlorobenzyl) morpholine Iminium->Product Reduction STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Figure 1: Mechanistic pathway of the reductive amination using STAB.

Experimental Protocol

Materials & Stoichiometry

Precise stoichiometry is vital to prevent "over-alkylation" (though less relevant for secondary amines) and ensure complete conversion.

ComponentRoleEquiv.Conc. / Amount
4-Bromo-2-chlorobenzaldehyde Limiting Reagent1.010 mmol (2.19 g)
Morpholine Nucleophile1.1 - 1.211-12 mmol (1.0 mL)
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 - 1.514-15 mmol (3.0 - 3.2 g)
Acetic Acid (AcOH) Catalyst1.010 mmol (0.6 mL)
1,2-Dichloroethane (DCE) SolventN/A0.2 M (50 mL)

Note: DCE is the preferred solvent for STAB reactions due to solubility and reaction rate. DCM or THF are viable alternatives but may result in slower kinetics.

Step-by-Step Procedure

Step 1: Iminium Formation (Pre-complexation)

  • Charge a dry 100 mL round-bottom flask with a magnetic stir bar.

  • Add 4-Bromo-2-chlorobenzaldehyde (1.0 equiv) and 1,2-Dichloroethane (DCE) . Stir until dissolved.

  • Add Morpholine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (RT) for 15–30 minutes .

    • Expert Insight: This dwell time allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced, maximizing efficiency.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3–4 portions over 5 minutes.

  • Caution: Mild gas evolution (H₂) may occur. Do not seal the vessel tightly; use a nitrogen balloon or a bubbler.
  • Stir the reaction mixture at RT for 4–16 hours .
  • Monitoring: Check progress via TLC (Solvent: 20% EtOAc/Hexanes) or LCMS. The aldehyde spot (high R_f) should disappear, replaced by the amine (lower R_f, stains with Ninhydrin or Dragendorff).

Step 3: Quench & Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes. 8. Transfer to a separatory funnel. Separate the organic layer (DCE).[2] 9. Extract the aqueous layer with DCM (2 x 20 mL). 10. Combine organic phases and wash with Brine (1 x 30 mL). 11. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Purification Workflow

While the crude purity is often >90%, the following workflow ensures pharmaceutical-grade isolation.

PurificationFlow Crude Crude Reaction Mixture AcidWash Acid/Base Extraction (Dissolve in Et2O, extract w/ 1M HCl) Crude->AcidWash AqLayer Aqueous Layer (Acidic) Contains Product Salt AcidWash->AqLayer Product Protonated OrgLayer Organic Layer (Discard non-basic impurities) AcidWash->OrgLayer Neutral Impurities Basify Basify Aqueous Layer (pH > 10 w/ 2M NaOH) AqLayer->Basify FinalExtract Extract w/ DCM Dry & Concentrate Basify->FinalExtract PureProduct Pure Product (Pale Yellow Oil/Solid) FinalExtract->PureProduct

Figure 2: Acid-Base purification strategy for removal of neutral aldehyde impurities.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol was successful without external standards, rely on these intrinsic molecular markers.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)
  • Diagnostic Signal (Success): Look for a singlet at δ ~3.5–3.6 ppm (2H). This corresponds to the benzylic methylene protons (Ar-CH₂ -N).

  • Diagnostic Signal (Failure): Absence of the aldehyde proton signal at δ ~10.4 ppm . If this peak persists, conversion is incomplete.

  • Morpholine Ring: Two triplets (or broad multiplets) at δ ~3.7 ppm (O-CH₂) and δ ~2.5 ppm (N-CH₂).

Mass Spectrometry (LCMS)
  • Isotope Pattern (Critical): The molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br).

  • M+H Pattern: You will observe a distinct "M, M+2, M+4" pattern with approximate intensities of 3:4:1 .

    • Example: If M+H is ~290, you will see peaks at 290, 292, and 294. This confirms the presence of both halogens intact on the ring.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Residual Aldehyde Incomplete iminium formation or wet solvent.Add 0.5 equiv more STAB and stir longer. Ensure DCE is dry (STAB decomposes in water).
Benzyl Alcohol Formation Direct reduction of aldehyde.Ensure Morpholine and AcOH are added before STAB. Allow 20 min pre-stir.
Low Yield (Workup) Product stuck in aqueous phase.The product is an amine.[3][4][5][6][7][8] Ensure the aqueous layer is pH > 10 before final extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][4][5][10] Encyclopedia of Reagents for Organic Synthesis.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2][4]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed for scalability and robustness, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's success. By understanding the causality behind each experimental choice, researchers can better troubleshoot and adapt this synthesis for their specific needs.

Introduction and Significance

This compound serves as a crucial building block in medicinal chemistry. The substituted benzylmorpholine scaffold is a common feature in a variety of therapeutic agents, leveraging the physicochemical properties of the morpholine ring to enhance drug-like characteristics such as solubility and metabolic stability. The bromine and chlorine substituents on the phenyl ring provide handles for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space in drug discovery programs.

The synthesis of this intermediate on a large scale necessitates a reliable and efficient chemical transformation. The method detailed below, reductive amination, is a cornerstone of modern amine synthesis due to its high efficiency and broad substrate scope.[1]

The Synthetic Strategy: Reductive Amination

The most direct and scalable approach for the synthesis of this compound is a one-pot reductive amination. This powerful transformation involves the reaction of a carbonyl compound, in this case, 4-bromo-2-chlorobenzaldehyde, with an amine, morpholine, to form an iminium ion intermediate, which is then reduced in situ to the desired amine product.[2]

Rationale for Reagent Selection
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) For large-scale synthesis, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. Unlike more aggressive hydrides, STAB is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not typically reduce the starting aldehyde. This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct. Furthermore, STAB has a significantly better safety profile than other selective reducing agents like sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon acidification. The reaction with STAB is also less sensitive to the presence of minor amounts of water, which can be a practical advantage in a large-scale setting.

  • Solvent: Dichloromethane (DCM) Aprotic solvents are preferred for reductive aminations using STAB to avoid reaction with the hydride. Dichloromethane (DCM) is an excellent choice as it is a good solvent for both the starting materials and the iminium ion intermediate. Its relatively low boiling point also facilitates easy removal during the work-up procedure.

Reaction Mechanism

The reductive amination proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of the aldehyde (4-bromo-2-chlorobenzaldehyde). This is followed by dehydration to form a transient iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, this compound.

Visualizing the Process

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Hydride Reduction Aldehyde 4-Bromo-2-chlorobenzaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Morpholine - H2O Morpholine Morpholine Product This compound Iminium_Ion->Product + NaBH(OAc)3 STAB NaBH(OAc)3

Caption: The two-step mechanism of reductive amination.

Experimental Workflow Diagram

workflow Start Start Reagents Dissolve Aldehyde and Morpholine in DCM Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Add Sodium Triacetoxyborohydride (Portion-wise) Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench with Saturated NaHCO3 Solution Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography or Recrystallization Filtration->Purification Product Obtain Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a ~100 g scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesMolar Equiv.
4-Bromo-2-chlorobenzaldehyde219.46100 g0.4561.0
Morpholine87.1247.5 mL (47.5 g)0.5451.2
Sodium Triacetoxyborohydride (STAB)211.94116 g0.5471.2
Dichloromethane (DCM)-1.5 L--
Saturated Sodium Bicarbonate (NaHCO₃)-500 mL--
Brine (Saturated NaCl solution)-500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-50 g--
Equipment
  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Ice-water bath.

  • Addition funnel.

  • Separatory funnel (2 L).

  • Rotary evaporator.

  • Apparatus for column chromatography or recrystallization.

Step-by-Step Procedure
  • Reaction Setup: In the 5 L three-necked round-bottom flask, dissolve 100 g (0.456 mol) of 4-bromo-2-chlorobenzaldehyde and 47.5 mL (0.545 mol) of morpholine in 1 L of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add 116 g (0.547 mol) of sodium triacetoxyborohydride in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 500 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 250 mL of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with 500 mL of brine. Dry the organic layer over 50 g of anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Recrystallization: Alternatively, the crude product can often be purified by recrystallization from a suitable solvent system such as ethanol/water or heptane/ethyl acetate.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Bromo-2-chlorobenzaldehyde: May cause skin and eye irritation.[3] Avoid inhalation of dust.

    • Morpholine: Corrosive and flammable liquid.[2] Handle with care, avoiding contact with skin and eyes.

    • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The reductive amination of 4-bromo-2-chlorobenzaldehyde with morpholine using sodium triacetoxyborohydride is a robust and scalable method for the synthesis of this compound. The mild reaction conditions, high selectivity of the reducing agent, and straightforward work-up procedure make this protocol highly suitable for large-scale production in a research or industrial setting. By following the detailed steps and safety precautions outlined in these application notes, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

  • Patents, G. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Google Patents.
  • Beilstein Journals. (n.d.). Reductive amination with zinc powder in aqueous media. Beilstein Journals. Retrieved January 29, 2026, from [Link]

  • Patents, G. (n.d.). US3151112A - Process for the preparation of morpholines. Google Patents.
  • ACS Publications. (2019, February 1). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (2025, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved January 29, 2026, from [Link]

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. NIH. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2026, January 14). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. ResearchGate. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2013, July 23). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. PubChem. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. ResearchGate. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. NIH. Retrieved January 29, 2026, from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved January 29, 2026, from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. PubChem. Retrieved January 29, 2026, from [Link]

  • PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Retrieved January 29, 2026, from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Retrieved January 29, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). FooDB. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Purification Protocols for 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the purification strategies for 4-(4-Bromo-2-chlorobenzyl)morpholine , a tertiary amine intermediate frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies involving kinase inhibitors and GPCR ligands. Due to the presence of the morpholine ring, this compound exhibits basicity (pKa ~7.5–8.0), a property that is leveraged here for high-fidelity purification.

While often isolated as a viscous oil or low-melting solid in its free base form, this protocol emphasizes Acid-Base Extraction for bulk impurity removal and Hydrochloric Salt Formation for final isolation, ensuring long-term stability and ease of handling.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
Physical State (Free Base) Viscous pale yellow oil or low-melting solid.
Physical State (HCl Salt) White to off-white crystalline solid.
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH, Et₂O. Insoluble in water.
Solubility (HCl Salt) Soluble in Water, MeOH, DMSO. Sparingly soluble in Acetone, Et₂O.
Key Impurities 4-Bromo-2-chlorobenzaldehyde (from reductive amination), Morpholine, Boron salts.

Method A: Acid-Base Extraction (Primary Purification)

Objective: To separate the target basic amine from non-basic impurities (unreacted aldehyde, neutral side products) and acidic byproducts.

Mechanism of Action

The morpholine nitrogen is protonated by dilute acid (HCl), rendering the molecule water-soluble as the ammonium salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified, regenerating the free amine, which is extracted back into the organic solvent.[1]

Protocol
  • Dissolution: Dissolve the crude reaction mixture (e.g., from reductive amination) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Dichloromethane (DCM) can be used, but EtOAc is greener and prevents emulsion formation.

  • Acid Extraction: Transfer the organic layer to a separatory funnel.[2] Add 1M HCl (3 x 15 mL). Shake vigorously and vent.

    • Observation: The product moves into the aqueous layer (lower phase).

    • Critical Step: Check the pH of the aqueous layer to ensure it is < 2.

  • Organic Wash: Keep the combined acidic aqueous layers. Back-wash this aqueous phase with fresh EtOAc (1 x 20 mL) to remove trapped neutral impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous solution in an ice bath (exothermic reaction). Slowly add 4M NaOH or saturated Na₂CO₃ until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM or EtOAc (3 x 20 mL).

  • Drying: Combine organic extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Outcome: >95% pure Free Base (Oil).[3][4]

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction Start Crude Mixture (in EtOAc) AcidAdd Add 1M HCl (Partition) Start->AcidAdd Sep1 Separation 1 AcidAdd->Sep1 OrgPhase1 Organic Phase (Neutral Impurities) Sep1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Product as Salt) Sep1->AqPhase1 Bottom Layer DiscardOrg Discard Organic Wash OrgPhase1->DiscardOrg Wash Back-wash with EtOAc AqPhase1->Wash Wash->DiscardOrg Basify Basify to pH 12 (NaOH/Na2CO3) Wash->Basify Aqueous retained Extract Extract with DCM Basify->Extract FinalOrg Combined Organic (Free Base) Extract->FinalOrg Dry Dry (Na2SO4) & Evaporate FinalOrg->Dry Product Purified Free Base Dry->Product

Caption: Logical flow for separating basic amines from neutral/acidic impurities using pH manipulation.

Method B: Flash Column Chromatography (Polishing)

Objective: Required if the acid-base extraction does not yield sufficient purity (e.g., presence of other basic impurities).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH₄OH .

    • Reasoning: Silica is slightly acidic. Without a base modifier, the morpholine nitrogen will interact with silanol groups, causing "streaking" or irreversible adsorption.

  • Eluent Gradient:

    • Start: 100% Hexanes (or Heptane).

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes (+1% TEA).

  • TLC Visualization: UV (254 nm) or Iodine Stain. The product typically runs with an Rf of ~0.3–0.4 in 30% EtOAc/Hexanes (with TEA).

Method C: Hydrochloride Salt Formation (Crystallization)

Objective: To convert the oily free base into a stable, crystalline solid suitable for storage and precise weighing.

Protocol
  • Preparation: Dissolve 1.0 g of the purified free base (Method A) in Diethyl Ether (Et₂O) (10 mL). If not fully soluble, add a minimum amount of Ethanol (EtOH) .

  • Acid Addition: Cool the solution to 0°C. Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents).

    • Observation: Immediate formation of a white precipitate.

  • Aging: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum/suction.

  • Washing: Wash the filter cake with cold Et₂O (2 x 5 mL) to remove residual acid and organic impurities.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude salt in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.[5]

Outcome: >98% pure Hydrochloride Salt (White Solid).

Workflow Diagram: Salt Formation

SaltFormation FreeBase Free Base (Oil) Dissolved in Et2O AddHCl Add HCl (in Dioxane/Ether) Dropwise at 0°C FreeBase->AddHCl Precipitate Precipitate Forms AddHCl->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Et2O Filter->Wash FinalSalt HCl Salt Crystals (>98% Purity) Wash->FinalSalt

Caption: Conversion of the oily intermediate to a stable crystalline salt.

Quality Control & Troubleshooting

Analytical Checkpoints
  • ¹H NMR (CDCl₃, Free Base):

    • Aromatic protons: ~7.2–7.6 ppm (3H, multiplet).

    • Benzylic CH₂: Singlet at ~3.5–3.6 ppm.

    • Morpholine O-CH₂: Triplet/Multiplet at ~3.7 ppm (4H).[6]

    • Morpholine N-CH₂: Triplet/Multiplet at ~2.4–2.5 ppm (4H).[6]

  • HPLC Purity: >95% @ 254 nm.

Troubleshooting Table
IssueProbable CauseSolution
Emulsion during extraction Similar densities or particulates.Add brine (sat. NaCl) to the aqueous layer; filter through Celite if particulates exist.
Product streaks on TLC Interaction with silica.[6][7]Pre-wash the TLC plate with the eluent containing TEA; ensure TEA is in the column mobile phase.
No precipitate with HCl Solution too dilute or solvent too polar.Concentrate the solution; add non-polar anti-solvent (Hexane or Et₂O); cool to -20°C.
Oil forms instead of crystals Impurities preventing lattice formation.Decant solvent, scratch the flask with a glass rod, or seed with a known crystal. Recrystallize from IPA/Et₂O.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Amine Purification Techniques: "Purification of Amines." Not Voodoo X (University of Rochester). Link

  • Salt Formation Protocols: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][7][8][9][10] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

  • Morpholine Synthesis: Palchykov, V. A. "Morpholines.[3][8][9][11] Synthesis and Biological Activity."[11][12] Russian Journal of Organic Chemistry, 2013, 49, 787–814.[11] Link

Sources

The Strategic Application of 4-(4-Bromo-2-chlorobenzyl)morpholine as a Versatile Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Morpholine Moiety and Halogenated Benzyl Scaffolds in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged" scaffold.[1][2] Its frequent incorporation into a multitude of approved and experimental drugs stems from its favorable physicochemical and metabolic properties. The morpholine ring can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a crucial interaction point with biological targets, often through hydrogen bonding via its oxygen atom.[3][4] When coupled with a halogenated benzyl group, specifically the 4-bromo-2-chloro-substituted pattern, the resulting intermediate, 4-(4-Bromo-2-chlorobenzyl)morpholine, becomes a powerful and versatile building block for the synthesis of complex therapeutic agents. The presence of distinct halogen atoms (bromine and chlorine) at specific positions on the phenyl ring offers medicinal chemists orthogonal handles for sequential, site-selective cross-coupling reactions, enabling the systematic construction of diverse molecular architectures.[5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound as a key intermediate in drug discovery. We will present detailed, field-proven protocols for its preparation and subsequent utilization in the synthesis of a novel kinase inhibitor scaffold, underscoring its value to researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrClNOInferred
Molecular Weight 290.58 g/mol Inferred
IUPAC Name 4-((4-bromo-2-chlorophenyl)methyl)morpholineInferred
Physical Form Expected to be a solid or oil at room temperatureInferred
Purity ≥97% (typical for research-grade)Inferred
InChI Key Inferred from structureInferred
SMILES C1COCCN1CC2=C(C=C(C=C2)Br)ClInferred

The structural integrity of the synthesized this compound and its derivatives should be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The morpholine moiety typically exhibits a characteristic pattern in the ¹H NMR spectrum, with two multiplets corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms.[6][7] The aromatic region will show a distinct splitting pattern for the trisubstituted phenyl ring, and a characteristic singlet for the benzylic methylene protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups within the molecule.

Synthesis Protocol for this compound

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the radical bromination of 4-bromo-2-chlorotoluene, followed by the nucleophilic substitution of the resulting benzyl bromide with morpholine.

Experimental Workflow Diagram

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution A 4-Bromo-2-chlorotoluene D Reaction in Inert Solvent (e.g., CCl4) A->D B N-Bromosuccinimide (NBS) B->D C Radical Initiator (e.g., AIBN) C->D E Work-up and Purification D->E Reflux F 4-Bromo-2-chlorobenzyl bromide E->F I Reaction in Polar Aprotic Solvent (e.g., Acetonitrile) F->I G Morpholine G->I H Base (e.g., K2CO3) H->I J Work-up and Purification I->J Stir at RT K This compound J->K

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-2-chlorobenzyl bromide

Causality: This step transforms the relatively inert methyl group of the starting toluene into a reactive benzyl bromide, which is an excellent electrophile for the subsequent nucleophilic substitution reaction with morpholine. The use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for benzylic bromination.[8]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add a suitable inert solvent, such as carbon tetrachloride or acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-chlorobenzyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality: This is a classic SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromo-2-chlorobenzyl bromide.[9] A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Protocol:

  • In a round-bottom flask, dissolve 4-bromo-2-chlorobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add morpholine (1.2 equivalents) and a mild inorganic base such as potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Drug Discovery: Synthesis of a Novel Kinase Inhibitor Scaffold

The strategic placement of the bromine atom at the 4-position of the benzyl ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][10][11][12] This allows for the introduction of a wide variety of aryl or heteroaryl groups, which is a common strategy in the development of kinase inhibitors to probe the ATP-binding site.[13][14]

Illustrative Example: Suzuki-Miyaura Coupling to a Quinoline Carboxamide Moiety

Many potent kinase inhibitors, such as Lenvatinib, feature a quinoline carboxamide core.[2][15] We will now detail a protocol for the synthesis of a novel analogue using our intermediate.

Experimental Workflow Diagram for Suzuki Coupling

G A This compound E Reaction in Solvent Mixture (e.g., Toluene/Water) A->E B Quinoline-6-boronic acid pinacol ester B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Work-up and Purification E->F Heat G Novel Kinase Inhibitor Scaffold F->G

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (e.g., quinoline-6-boronic acid pinacol ester, 1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography to yield the final coupled product.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its synthesis is straightforward, and its unique substitution pattern provides a strategic advantage for the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The protocols detailed herein offer a robust and reproducible pathway for the preparation and application of this key building block, enabling the efficient exploration of chemical space in the quest for novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. BenchChem.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.).
  • ChemicalBook. (n.d.). 4-(4-CHLOROBENZYL)MORPHOLINE synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide.
  • ResearchGate. (2025).
  • PubChemLite. (n.d.). 4-(4-bromo-2-fluorobenzyl)morpholine (C11H13BrFNO).
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ChemicalBook. (n.d.). 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum.
  • National Institutes of Health. (n.d.).
  • ChemRxiv. (2024).
  • A New polymorphic forms of Lenvatinib mesylate and process for their prepar
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (2025). Tyrosine Kinase Inhibitor Lenvatinib Based Nano Formulations and Cutting-Edge Scale-Up Technologies in revolutionizing Cancer Therapy.
  • ResearchGate. (n.d.).
  • The Suzuki Reaction. (2014).
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Royal Society of Chemistry. (n.d.). .

  • SciSpace. (2014).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACD/Labs. (2008).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PrepChem.com. (n.d.). Synthesis of (a) 2-bromo-4-chlorobenzyl bromide (2a).
  • E3S Web of Conferences. (n.d.).
  • Automated Topology Builder. (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • National Institutes of Health. (2024).
  • Wikipedia. (n.d.).
  • ChemRxiv. (2024).
  • National Center for Biotechnology Information. (2024).

Sources

Application Note: Chemoselective Functionalization of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 4-(4-Bromo-2-chlorobenzyl)morpholine represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from the differential reactivity of its two halogen substituents (aryl bromide vs. aryl chloride) and the physicochemical properties conferred by the benzylmorpholine moiety (improved solubility and metabolic stability).

This guide details the experimental protocols for the regioselective functionalization of this scaffold. By exploiting the distinct bond dissociation energies (BDE) of C–Br (~81 kcal/mol) versus C–Cl (~96 kcal/mol), researchers can sequentially functionalize the C4 position followed by the C2 position, enabling the rapid generation of diverse SAR (Structure-Activity Relationship) libraries.

Key Chemical Challenges[1]
  • Regiocontrol: Ensuring exclusive coupling at the C4-Br position without activating the C2-Cl bond.

  • Catalyst Poisoning: The tertiary amine (morpholine) can act as a Lewis base, potentially coordinating to Pd(II) species and dampening catalytic activity.

  • Purification: Separating mono-coupled products from bis-coupled byproducts or protodehalogenated impurities.

Strategic Analysis: The Reactivity Hierarchy

To achieve high fidelity in library synthesis, one must adhere to a strict reactivity hierarchy. The experimental design relies on Kinetic Resolution via oxidative addition rates.

Mechanism of Selectivity

Palladium(0) undergoes oxidative addition to aryl halides.[1] The rate of this step follows the order: Ar-I > Ar-Br > Ar-Cl .

  • Step 1 (C4 Functionalization): We utilize "mild" ligands (e.g., PPh3, dppf) that are sufficiently electron-rich to insert into the C–Br bond but sterically or electronically incapable of activating the stronger, sterically hindered C2–Cl bond.

  • Step 2 (C2 Functionalization - Optional): Post-purification, the remaining C–Cl bond is activated using "hot" ligands (e.g., XPhos, RuPhos) or Nickel catalysis.

Workflow Visualization

The following diagram illustrates the decision logic for chemoselective coupling.

Chemoselectivity Start Start: 4-(4-Bromo-2-chlorobenzyl) morpholine Decision Condition Selection: Ligand Sterics/Electronics Start->Decision PathA Path A: Standard Ligand (PPh3, dppf) Temp < 90°C Decision->PathA Selective PathB Path B: Bulky/Rich Ligand (XPhos, tBu3P) Temp > 100°C Decision->PathB Non-Selective ProdA Target Product: C4-Functionalized (Cl retained) PathA->ProdA ProdB Mixture/Over-reaction: C2/C4 Bis-coupled PathB->ProdB

Figure 1: Logic flow for ensuring regioselectivity at the C4-Bromine position while preserving the C2-Chlorine handle.

Module 1: Suzuki-Miyaura Coupling (C–C Bond Formation)[1]

This protocol is optimized for coupling aryl boronic acids to the C4-position.

Experimental Design Parameters
  • Catalyst: Pd(dppf)Cl2·DCM is preferred over Pd(PPh3)4. The bidentate ferrocenyl ligand prevents ligand dissociation and β-hydride elimination, while being less prone to activating the C–Cl bond than tricyclohexylphosphine-based catalysts.

  • Base: K2CO3 (mild) is superior to Cs2CO3 (stronger) for this specific substrate to minimize side reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for the transmetallation step involving the boronic acid.

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial with This compound (1.0 equiv, 1.0 mmol, ~290 mg).

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add K2CO3 (3.0 equiv).

    • Add Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%).

  • Degassing (Critical):

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Note: Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid. Sparge the mixture with Argon or Nitrogen gas for 5 minutes before heating.

  • Reaction:

    • Seal the vial and heat to 85°C for 4–12 hours.

    • Monitor: Check LCMS for consumption of starting material (M+H: 290/292) and appearance of product.

  • Workup (Scavenging):

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

    • Acid-Base Extraction (Purification Trick):

      • Extract the organic layer with 1M HCl (aq). The product (containing morpholine) will protonate and move to the aqueous layer. Impurities (unreacted boronic acid, phosphine oxides) remain in the organic layer.

      • Wash the aqueous layer with fresh EtOAc.

      • Basify the aqueous layer with NaOH or NaHCO3 to pH ~10.

      • Extract the now-neutral product back into EtOAc.

  • Isolation:

    • Dry over MgSO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Module 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Introducing an amine at the C4 position requires stricter exclusion of water and oxygen compared to Suzuki coupling.

Experimental Design Parameters
  • Catalyst System: Pd2(dba)3 (source of Pd0) + BINAP (Ligand). BINAP is excellent for primary amines and anilines. For secondary amines, RuPhos is the modern standard.

  • Base: NaOtBu (Sodium tert-butoxide). Strong base required to deprotonate the amine.

Step-by-Step Protocol
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry the reaction vessel under vacuum and backfill with Argon.

    • Add This compound (1.0 equiv).

    • Add Target Amine (1.2 equiv).

    • Add NaOtBu (1.4 equiv).

    • Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

  • Solvation:

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Note: Do not use protic solvents or water.

  • Reaction:

    • Heat to 100°C for 12–16 hours.

    • Endpoint: Monitor for the disappearance of the aryl bromide.

  • Workup:

    • Dilute with EtOAc and wash with water.

    • Caution: Do not use the Acid-Base extraction trick if your coupled amine is also basic, as you will not be able to separate the product from unreacted amine easily. Use column chromatography on amine-functionalized silica or standard silica with 1% Triethylamine in the eluent.

Module 3: Late-Stage Functionalization (Activating the Chlorine)

Once the C4 position is derivatized, the C2-Chlorine can be activated. This requires "forcing" conditions.

  • Catalyst: Pd(OAc)2 + XPhos (or SPhos ). These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the hindered, electron-neutral Aryl-Chloride bond.

  • Alternative: Nickel catalysis (e.g., Ni(COD)2 + PCy3 ) is often superior for Aryl-Chlorides but requires a glovebox.

Quality Control & Data Analysis

Expected Analytical Data

When characterizing the products, specific NMR shifts confirm regioselectivity.

PositionProton (H)Starting Material Shift (δ ppm)C4-Substituted Product Shift (δ ppm)
H3 Doublet (d)~7.55 (ortho to Br)Shifted upfield (depends on substituent)
H5 Doublet of Doublets (dd)~7.35Pattern changes significantly
H6 Doublet (d)~7.20 (ortho to Benzyl)Remains relatively stable (~7.2–7.3)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Recovery Catalyst deactivation by morpholine NIncrease catalyst loading to 10 mol%; switch to Pd(OAc)2/SPhos.
Dehalogenation (Ar-H formed) β-hydride elimination from alcohol solventsSwitch to DMF or Toluene; ensure strict exclusion of water (for Buchwald).
Bis-coupling (Reaction at Cl) Ligand is too active or Temp too highLower temperature to 60–70°C; switch to Pd(PPh3)4 (less active than dppf).
Workflow Diagram: Full Synthesis Cycle

Workflow Start Start: this compound Step1 Step 1: C4-Coupling (Suzuki/Buchwald) Ligand: PPh3 or dppf Temp: 80-90°C Start->Step1 Selective Activation (Br) Intermediate Intermediate: C4-Functionalized C2-Cl Intact Step1->Intermediate Step2 Step 2: C2-Coupling (Optional) Ligand: XPhos/RuPhos Temp: >100°C Intermediate->Step2 Forcing Activation (Cl) Final Final Product: Bis-functionalized Scaffold Step2->Final

Figure 2: Sequential functionalization workflow moving from the reactive Bromine to the latent Chlorine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Benzylmorpholine derivatives. Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[3] Link

Sources

Application Note: A Hierarchical Strategy for the In Vitro Screening of Novel 4-(4-Bromo-2-chlorobenzyl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Foundation for Discovery

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its frequent appearance in a wide array of pharmacologically active compounds and FDA-approved drugs.[1][2] Its unique physicochemical properties—including a flexible conformation, a weak basic nitrogen atom, and the ability to engage in key hydrogen bond interactions—allow it to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability of parent molecules.[2][3] Consequently, the morpholine moiety is integral to compounds targeting a diverse range of biological entities, from kinases and G-protein coupled receptors (GPCRs) to enzymes involved in neurodegenerative diseases.[1][3][4]

The 4-(4-Bromo-2-chlorobenzyl)morpholine scaffold presents a compelling starting point for a new chemical library. The substituted benzyl group offers a rich vector for synthetic modification, allowing for the systematic exploration of the structure-activity relationship (SAR). However, unlocking the therapeutic potential of such a library requires a robust and logical screening strategy. A brute-force approach is inefficient; a hierarchical, multi-tiered screening cascade is essential to triage compounds, identify potent and selective "hits," and eliminate molecules with undesirable properties like general cytotoxicity early in the process.

This guide provides a comprehensive, field-proven framework for the in vitro screening of this compound analogs. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a self-validating workflow that progresses from broad, high-throughput primary screens to detailed mechanism of action studies. Our objective is to furnish researchers with a powerful and efficient pathway to identify and characterize novel lead compounds for drug development.

Tier 1: High-Throughput Primary Screening & Cytotoxicity Triage

Core Directive: The initial goal is to cast a wide net to identify any analog with biological activity while simultaneously filtering out compounds that are non-specifically toxic to cells. This "fail-fast" approach is critical for conserving resources and focusing on the most promising candidates. Cell-based assays are indispensable at this stage as they provide insights into a compound's effects within a complex biological environment.[5]

G cluster_0 Tier 1: Primary Screening Library Analog Library (100s of Compounds) Cytotoxicity Protocol 1: General Cytotoxicity Assay (e.g., LDH Release) Library->Cytotoxicity Single high concentration (e.g., 25 µM) PrimaryScreen Protocol 2: Broad Target Screen (e.g., Kinase Panel @ 10 µM) Library->PrimaryScreen Single high concentration (e.g., 10 µM) DataAnalysis Data Analysis: Identify Hits & Flag Toxic Compounds Cytotoxicity->DataAnalysis PrimaryScreen->DataAnalysis Hits Prioritized 'Hits' (Active & Non-Toxic) DataAnalysis->Hits Proceed to Tier 2

Caption: Tier 1 workflow for primary screening of the analog library.

Protocol 1: General Cytotoxicity Assessment

Causality: Before assessing for specific biological activity, it is imperative to determine if a compound's effect stems from targeted modulation or simply from killing the cells. Cytotoxicity assays measure events like the loss of membrane integrity, which is a hallmark of necrotic cell death.[6][7] By running this assay in parallel with the primary screen, we can immediately flag and de-prioritize analogs whose activity is likely an artifact of cellular toxicity, ensuring the integrity of downstream results.[8]

Methodology (Lactate Dehydrogenase Release Assay):

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 for general toxicity or A549 for a cancer-relevant context) into clear, 96-well flat-bottom plates at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 25 µM working solution of each analog from the library in the appropriate cell culture medium. Also, prepare controls:

    • Vehicle Control: Medium with the same concentration of DMSO as the compound wells (Negative Control).

    • Lysis Control: Medium with a lysis agent (e.g., 1% Triton™ X-100) to induce 100% cell death (Positive Control).

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the compound working solutions and controls to their respective wells (in triplicate).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Prepare the Lactate Dehydrogenase (LDH) reaction mixture according to the manufacturer's protocol (e.g., using a commercially available LDH cytotoxicity kit).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound using the following formula:

    • % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Lysis_Abs - Vehicle_Abs)

    • Compounds showing >20% cytotoxicity at 25 µM are flagged for caution or deprioritization.

Protocol 2: High-Throughput Primary Screen (Kinase Panel)

Causality: The morpholine scaffold is a well-established component of numerous kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond in the ATP-binding pocket of the kinase.[1][3] Therefore, a broad kinase panel is a logical and high-yield starting point. A single-point high-concentration screen is used to maximize the chances of detecting even weak interactions, providing a "yes/no" answer to guide hit selection.[5]

Methodology (Luminescent Kinase Assay - ADP-Glo™ Example):

  • Reagent Preparation: Prepare a panel of purified kinases (e.g., representative members from different families like tyrosine kinases and serine/threonine kinases) in their respective kinase reaction buffers.

  • Assay Plate Setup: In a 384-well white assay plate, add the following components:

    • 5 µL of kinase solution.

    • 2.5 µL of test compound (at 10 µM final concentration) or vehicle control (DMSO).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure assay sensitivity.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each analog relative to the vehicle (0% inhibition) and a no-enzyme (100% inhibition) control.

    • % Inhibition = 100 * (1 - (Compound_Lum - Background_Lum) / (Vehicle_Lum - Background_Lum))

    • A "hit" is typically defined as a compound exhibiting >50% inhibition in this primary assay.

Tier 2: Hit Confirmation and Potency Profiling

Core Directive: Hits identified in the primary screen are provisional. This tier is designed to rigorously confirm their activity and quantify their potency. Moving from a single-point concentration to a multi-point dose-response curve is the gold standard for validating a compound's biological effect and calculating its IC₅₀ (half-maximal inhibitory concentration), a key metric for SAR analysis.[9]

G cluster_1 Tier 2: Hit Confirmation Hits Primary 'Hits' (from Tier 1) DoseResponse Protocol 3: Dose-Response Assay (10-point curve) Hits->DoseResponse Test against specific target identified IC50 IC₅₀ Calculation (Non-linear Regression) DoseResponse->IC50 ConfirmedHits Confirmed Potent Hits (IC₅₀ < 1 µM) IC50->ConfirmedHits Proceed to Tier 3 G cluster_2 Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Analog Inhibitor Inhibitor->KinaseB Inhibits

Caption: Inhibition of a target kinase within a cellular signaling cascade.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening Results

Compound ID% Inhibition @ 10 µM (Kinase B)% Cytotoxicity @ 25 µMStatus
M-Analog-0018.23.5Inactive
M-Analog-00289.54.1Hit
M-Analog-00365.155.8Toxic Hit (Deprioritize)
M-Analog-00492.36.7Hit

Table 2: Hypothetical IC₅₀ and Selectivity Profile for Confirmed Hits

Compound IDIC₅₀ Kinase B (nM)IC₅₀ Kinase C (nM)IC₅₀ Kinase D (nM)Selectivity (C vs. B)
M-Analog-00225850>10,00034-fold
M-Analog-0041503004502-fold

Interpretation: Based on this hypothetical data, M-Analog-002 would be prioritized as the top lead candidate. It is potent against the target (Kinase B), demonstrates low cytotoxicity, and shows a strong 34-fold selectivity over the closely related Kinase C. M-Analog-004, while potent, is non-selective and would be a lower priority.

Conclusion

The journey from a chemical library to a viable drug candidate is complex and requires a methodical, data-driven approach. The hierarchical screening strategy detailed in this application note provides a robust framework for efficiently evaluating this compound analogs. By integrating cytotoxicity profiling with primary high-throughput screens, followed by rigorous hit confirmation, potency determination, and mechanism of action studies, researchers can confidently identify and characterize the most promising compounds. This systematic process not only maximizes the probability of success but also builds a deep, mechanistic understanding of the new chemical entities, paving the way for their future preclinical and clinical development.

References

  • In Vitro screening - IQVIA Laboratories. (n.d.). IQVIA. Retrieved from [Link]

  • In vitro Screening Systems - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery - Acta Pharmaceutica Sinica B. (2018). Elsevier. Retrieved from [Link]

  • What is an Inhibition Assay? - Biobide. (n.d.). Biobide. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - MDPI. (2024). MDPI. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Chemical Neuroscience. (2020). ACS Publications. Retrieved from [Link]

  • Morpholine | C4H9NO - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - Medicinal Chemistry Research. (2019). Springer. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - Bioorganic Chemistry. (2020). Elsevier. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2014). ResearchGate. Retrieved from [Link]

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - The Journal of Neuroscience. (2018). Society for Neuroscience. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - Methods and Protocols. (2021). MDPI. Retrieved from [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Ion Channel Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - ResearchGate. (2020). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - The Assay Guidance Manual. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity assays – what your cells don't like - BMG Labtech. (2025). BMG Labtech. Retrieved from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. (2017). BMG LABTECH. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes - The Assay Guidance Manual. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Ion Channel Screening - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for immediate application in research and drug development workflows. It prioritizes the specific chemoselectivity required to synthesize 4-(4-Bromo-2-chlorobenzyl)morpholine while preserving the aryl halide handles for downstream functionalization.

Topic: Selective N-Benzylation of Morpholine Ticket ID: CHEM-OPT-4B2C Assigned Specialist: Senior Application Scientist

Core Directive & Reaction Logic

The Objective: Synthesize this compound via nucleophilic substitution (


).

The Critical Challenge (Chemoselectivity): Your starting material, 4-Bromo-2-chlorobenzyl bromide , contains three halogen atoms.

  • Benzyl Bromide (

    
    -Br):  Highly reactive toward nucleophiles (
    
    
    
    ).
  • Aryl Bromide (

    
    -Br):  Reactive under metal catalysis (Pd/Cu).
    
  • Aryl Chloride (

    
    -Cl):  Less reactive, but susceptible to metal insertion.
    

Expert Insight: To optimize this reaction, you must avoid transition metal catalysts (e.g., Pd, Cu) during the morpholine installation. Using Buchwald-Hartwig conditions—often suggested for "aryl morpholines"—will lead to catastrophic polymerization or cross-coupling at the aryl positions. The protocol below utilizes a base-mediated


 pathway that is kinetically selective for the benzyl position.

Standard Operating Procedure (The "Gold Standard")

This protocol is optimized for high yield (>90%) and operational simplicity, minimizing the formation of quaternary ammonium salts.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Bromo-2-chlorobenzyl bromide 1.0ElectrophileLimiting reagent.[1]
Morpholine 1.1 - 1.2NucleophileSlight excess ensures complete conversion.

(Anhydrous)
2.0 - 3.0BaseScavenges HBr; prevents salt formation.
Acetonitrile (MeCN) SolventMediumPolar aprotic; accelerates

.
TBAI (Optional) 0.05CatalystPhase transfer catalyst if reaction is sluggish.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
      (3.0 equiv) in anhydrous MeCN  (0.2 M concentration relative to benzyl bromide).
    
  • Nucleophile Addition: Add Morpholine (1.1 equiv) to the suspension and stir at Room Temperature (RT) for 10 minutes.

  • Electrophile Addition: Dropwise add a solution of 4-Bromo-2-chlorobenzyl bromide (1.0 equiv) in a minimal amount of MeCN.

    • Why Dropwise? High local concentrations of the benzyl bromide can lead to "over-alkylation," where the product attacks a second molecule of benzyl bromide to form a quaternary ammonium salt.

  • Reaction: Stir at RT to 60°C . Monitor via TLC or LC-MS.

    • Timeline: Typically complete in 2–4 hours at 60°C or overnight at RT.

  • Workup:

    • Filter off the solid inorganic salts (

      
       and KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).

    • Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      

Troubleshooting & FAQs

Issue 1: Incomplete Conversion / Stalled Reaction

User Question: "My LC-MS shows 30% starting material remaining after 12 hours. Should I add more morpholine?"

Technical Diagnosis:

  • Cause A: Wet solvent. Water competes with morpholine, hydrolyzing the benzyl bromide to 4-bromo-2-chlorobenzyl alcohol .

  • Cause B: "Salting out." The morpholine hydrobromide salt may coat the surface of your solid base (

    
    ), stopping the reaction.
    

Solution:

  • Do NOT just add morpholine. First, check for the hydrolysis peak (M-OH) in LC-MS.

  • If Hydrolysis is absent: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This facilitates the reaction via the Finkelstein mechanism (swapping Br for a more reactive I in situ).

  • Switch Bases: If using

    
     is too slow, switch to a soluble organic base like DIPEA (Diisopropylethylamine)  in DCM.
    
Issue 2: Formation of Quaternary Salt (Over-Alkylation)

User Question: "I see a polar impurity that won't move on silica. Yield of desired product is low."

Technical Diagnosis: The product (a tertiary amine) is nucleophilic. If the benzyl bromide is in excess or mixed too rapidly, the product reacts again to form the Bis(4-bromo-2-chlorobenzyl)morpholinium salt.

Solution:

  • Reverse Addition: Add the benzyl bromide slowly to the morpholine/base mixture. Ensure morpholine is always in excess relative to the unreacted bromide.

  • Solvent Switch: Use a less polar solvent like DCM (Dichloromethane) if MeCN is causing solubility issues that favor the salt.

Issue 3: Emulsions During Workup

User Question: "I can't separate the organic layer; there's a thick emulsion."

Technical Diagnosis: Morpholine derivatives often act as surfactants at neutral pH.

Solution:

  • pH Adjustment: The product is basic. Wash the organic layer with saturated

    
      (mildly basic) rather than neutral water to suppress protonation and break the emulsion.
    
  • Brine Saturation: Add solid NaCl to the separatory funnel to increase ionic strength.

Visualization of Reaction Logic

The following diagram illustrates the kinetic pathway and the "danger zones" for impurity formation.

ReactionPathway Start Start: 4-Bromo-2-chlorobenzyl bromide TS Transition State (SN2) Start->TS + Morpholine + Base (K2CO3) Impurity_OH Impurity: Benzyl Alcohol (Hydrolysis) Start->Impurity_OH Wet Solvent (H2O present) Morpholine Nucleophile: Morpholine Morpholine->TS Product Target Product: This compound TS->Product Kinetic Control (MeCN, 60°C) Impurity_Quat Impurity: Quaternary Ammonium Salt Product->Impurity_Quat Excess Benzyl Bromide (Over-Alkylation)

Caption: Logical flow of the


 benzylation, highlighting the primary pathway (Green) and critical failure modes (Red dashed lines) such as over-alkylation and hydrolysis.

Solvent & Base Selection Matrix

Use this table to adapt the protocol based on your available reagents.

SolventRecommended BaseTemp RangeProsCons
Acetonitrile (MeCN)

or

25°C - 60°CBest Balance. Fast rate, easy workup.Can dissolve some inorganic salts.
DMF / DMA

0°C - 25°CVery fast reaction.Hard to remove solvent; aqueous workup required.
DCM DIPEA (Hünig's Base)0°C - 25°CExcellent solubility; easy evaporation.Slower rate; requires organic base.
Water NaOH50°C"Green" chemistry.Risk of hydrolysis ; requires phase transfer catalyst.

References

  • ChemicalBook. (n.d.). 4-(4-Chlorobenzyl)morpholine synthesis and general benzylation procedures. Retrieved from

  • ResearchGate. (2013). Morpholines: Synthesis and Biological Activity. Retrieved from

  • BenchChem. (n.d.). General procedures for N-alkylation of morpholine with alkyl halides. Retrieved from

  • Google Patents. (2015). Process for the preparation of halogenated benzyl derivatives (WO2015063726A1). Retrieved from

Sources

Technical Support Center: Stability Profiling of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Acidic Stability & Forced Degradation Protocols Reference ID: TSC-MORPH-042[1]

Introduction

Welcome to the Technical Support Center. You are likely investigating 4-(4-Bromo-2-chlorobenzyl)morpholine as a pharmaceutical intermediate or active pharmacophore.[1]

Under acidic conditions, this molecule exhibits a duality of behavior: thermodynamic stability due to protonation of the morpholine nitrogen, and kinetic instability (debenzylation) under extreme stress.[1] This guide provides the protocols to distinguish between benign salt formation and critical degradation.

Module 1: Experimental Protocols (The "How-To")

Do not rely on generic "broad-spectrum" stability screens.[1] This molecule requires specific handling due to the basicity of the morpholine ring (


) and the lipophilicity of the halogenated benzyl group.[1]
Protocol A: Acidic Stress Testing (Forced Degradation)

Objective: To determine the intrinsic stability limits per ICH Q1A(R2) guidelines.[1]

ParameterCondition A (Mild)Condition B (Stress)Rationale
Acid Source 0.1 N HCl1.0 N HClSimulates gastric fluid vs. harsh hydrolysis.
Temperature 25°C (Ambient)60°CHeat accelerates hydrolytic cleavage of the C-N bond.[1]
Duration 24 Hours4 - 7 DaysDistinguishes rapid degradation from slow decay.[1]
Concentration 1.0 mg/mL1.0 mg/mLStandard analytical concentration.[1]
Co-solvent 10% Methanol20% AcetonitrileCritical: The free base is insoluble in water; co-solvent ensures homogeneity before acid addition.[1]
Protocol B: Analytical Method (HPLC-UV)

Common Pitfall: Morpholine derivatives often exhibit severe peak tailing on standard C18 columns due to interaction with residual silanols.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol ionization).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (monitors the Benzyl chromophore).[1]

Module 2: Troubleshooting (The "Diagnostic Engine")

Use this matrix to diagnose anomalies in your stability data.

Issue 1: "I see immediate precipitation upon adding acid."
  • Diagnosis: In situ Salt Formation. [1]

  • Mechanism: You have formed the hydrochloride salt of the morpholine.[1] While the salt is water-soluble, it is less soluble in organic solvents.[1] If your starting solution was high in organics (e.g., DCM or EtOAc), the salt will crash out.[1]

  • Fix: Ensure your solvent system is at least 50% aqueous or methanol-based before acidification.[1]

Issue 2: "My HPLC peak is tailing (Asymmetry > 1.5)."
  • Diagnosis: Silanol Interaction. [1][2][3]

  • Mechanism: At neutral pH, the morpholine nitrogen is positively charged, while silica silanols (

    
    ) are negatively charged.[1] This ionic attraction causes the peak to drag.
    
  • Fix: Lower the Mobile Phase pH to < 3.0 using TFA or Formic Acid.[1] This protonates the silanols (

    
    ), neutralizing the surface and sharpening the peak.[1]
    
Issue 3: "I see a new peak at a lower Retention Time (RT)."
  • Diagnosis: Hydrolytic Cleavage (Debenzylation). [1]

  • Mechanism: Under high heat + strong acid, the C-N bond breaks.[1]

    • Fragment A:Morpholine (Very polar, likely elutes in the void volume or is invisible at 254 nm).[1]

    • Fragment B:4-Bromo-2-chlorobenzyl alcohol (Less polar than the amine, but elutes earlier than the parent in Reverse Phase due to loss of the morpholine ring's bulk).[1]

  • Fix: Confirm identity by injecting a standard of 4-Bromo-2-chlorobenzyl alcohol.[1]

Module 3: Mechanistic Insights (The "Deep Dive")

Understanding the "Why" allows you to predict behavior in new formulations.

The Stability Paradox

In dilute acid, the molecule is stabilized .[1] The morpholine nitrogen becomes protonated (


).[1] A positively charged nitrogen is electron-withdrawing, which destabilizes the transition state required for oxidation.[1] However, this same charge makes the benzylic carbon susceptible to nucleophilic attack (hydrolysis) if the temperature provides enough activation energy.[1]
Visualizing the Pathway

The following diagram illustrates the workflow and the bifurcation between stable salt formation and irreversible degradation.

StabilityPathway Start Free Base (Lipophilic) Protonated Protonated Species (Salt Form - Stable) Start->Protonated  Fast Equilibrium   Acid + HCl (aq) Acid->Protonated Protonated->Protonated  Ambient Temp (No Degradation) Heat Heat (>60°C) + Time Protonated->Heat  Stress   Cleavage C-N Bond Cleavage (Hydrolysis) Heat->Cleavage ProductA Degradant 1: 4-Bromo-2-chlorobenzyl alcohol Cleavage->ProductA ProductB Degradant 2: Morpholine (HCl salt) Cleavage->ProductB

Caption: Figure 1. The acid stability pathway. Note that at ambient temperature, the equilibrium favors the stable protonated salt.[1] Degradation requires thermal activation.[1]

Module 4: FAQs (Knowledge Base)

Q1: Can I store this compound in 0.1% TFA for a week before analysis? A: Generally, yes. At 4°C, the protonated form is kinetically stable. However, always validate solution stability by injecting a "Time 0" and "Time 24h" sample. If degradation > 2% is observed, prepare samples fresh.[1]

Q2: Why is the 2-chloro substituent important for stability? A: The chlorine atom at the ortho position provides steric hindrance .[1] This bulkiness protects the benzylic carbon from nucleophilic attack, making this molecule slightly more stable to acid hydrolysis than a simple benzylmorpholine.[1]

Q3: Is the degradation reversible? A: No. Once the C-N bond is cleaved to form the alcohol and morpholine, they will not recombine in aqueous acid.[1] This is an irreversible degradation pathway.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] (2003).[1][4][6] Defines the standard stress testing conditions (acid, base, oxidation) required for regulatory submission.

  • Phenomenex Technical Notes. Troubleshooting Peak Tailing in HPLC of Basic Compounds. Explains the interaction between amines (morpholine) and silanols, and the necessity of low pH mobile phases.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine Derivatives.[1] Provides general chemical properties and stability data for the benzylamine class. [1]

Sources

Technical Support Center: Troubleshooting 4-(4-Bromo-2-chlorobenzyl)morpholine Derivatization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromo-2-chlorobenzyl)morpholine derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we synthesize our in-house expertise with established chemical principles to provide you with actionable troubleshooting strategies and in-depth explanations for the synthetic challenges you may encounter.

Introduction to the Substrate: A Molecule of Dual Reactivity

This compound is a valuable starting material, featuring a di-halogenated aromatic ring ripe for functionalization. The primary sites for derivatization are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the phenyl ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions, which allows for selective functionalization.[1] This guide will primarily focus on troubleshooting these selective cross-coupling reactions.

The ortho-chloro substituent introduces steric hindrance, which can influence reaction rates and catalyst selection.[2][3] Understanding these electronic and steric factors is key to successful derivatization.

Caption: Key reactive sites and structural features of this compound.

Frequently Asked Questions (FAQs)

Q1: Which reaction should I choose to derivatize the aromatic ring? A1: Palladium-catalyzed cross-coupling reactions are the most effective methods. For C-C bond formation, the Suzuki-Miyaura coupling is highly recommended due to the mild reaction conditions and commercial availability of a wide range of boronic acids and esters.[4][5] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[6][7]

Q2: Will the reaction be selective for the C-Br bond over the C-Cl bond? A2: Yes, in most cases. The oxidative addition of palladium to an aryl-bromide bond is significantly faster than to an aryl-chloride bond.[1] By carefully selecting a catalyst system and maintaining moderate reaction temperatures (typically 80-100 °C), you can achieve excellent selectivity for the C-Br position. Reaction at the C-Cl bond usually requires more forcing conditions or specialized catalyst systems designed for aryl chloride activation.[8][9]

Q3: My starting material won't fully dissolve in the reaction solvent. What should I do? A3: Incomplete dissolution can lead to poor reaction kinetics. For Suzuki and similar couplings, common solvent systems include toluene, dioxane, or 2-MeTHF, often with an aqueous base solution. If solubility is an issue, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or DMA, but be mindful that solvent can influence catalyst activity and side reactions.

Q4: Do I need to protect the morpholine nitrogen? A4: No. The morpholine nitrogen in your starting material is a tertiary amine and is therefore unreactive as a nucleophile in common cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. It is also generally stable to the basic conditions used in these reactions.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a detailed guide to common issues encountered during the Suzuki-Miyaura coupling of this compound with various boronic acids/esters.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound after the expected reaction time, consider the following causes and solutions.

Troubleshooting_Low_Conversion start Low / No Conversion cause1 Inactive Catalyst start->cause1 cause2 Ineffective Base start->cause2 cause3 Sub-optimal Conditions start->cause3 cause4 Poor Reagent Quality start->cause4 sol1a Use a pre-catalyst (e.g., Pd(OAc)2 + Ligand) cause1->sol1a sol1b Ensure inert atmosphere (N2 or Ar) cause1->sol1b sol1c Try a different phosphine ligand (e.g., SPhos, XPhos) cause1->sol1c sol2a Use a stronger base (e.g., Cs2CO3, K3PO4) cause2->sol2a sol2b Ensure adequate mixing (biphasic system) cause2->sol2b sol2c Use fresh, finely ground base cause2->sol2c sol3a Increase temperature (in 10 °C increments) cause3->sol3a sol3b Degas solvent thoroughly cause3->sol3b sol3c Increase reaction time cause3->sol3c sol4a Check boronic acid purity (potential for self-coupling) cause4->sol4a sol4b Use fresh, dry solvent cause4->sol4b

Caption: Decision tree for troubleshooting low reaction conversion.

Causality and In-Depth Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.

    • Expertise & Experience: Always use fresh palladium sources and ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). For substrates with steric hindrance like this one, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the crucial oxidative addition and reductive elimination steps.[10]

    • Trustworthiness: If you suspect catalyst death, try adding a second portion of the catalyst and ligand midway through the reaction. If the reaction proceeds, it confirms an issue with catalyst stability.

  • Ineffective Base: The base plays a critical role in the transmetalation step, forming a more nucleophilic boronate species.[11]

    • Expertise & Experience: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃). Ensure the base is finely powdered to maximize surface area, especially in biphasic systems. Vigorous stirring is essential.

  • Sub-optimal Conditions:

    • Expertise & Experience: The ortho-chloro group can slow down the reaction. A gentle increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation energy barrier. Ensure your solvent was properly degassed to remove oxygen, a known catalyst poison.

Problem 2: Formation of Hydrodehalogenation Side Product

A common side reaction is the replacement of the bromine atom with a hydrogen atom, yielding 4-(2-chlorobenzyl)morpholine.

Mechanism of Formation: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with trace water, alcohols (if used as solvent), or the base. The Pd-H species can then undergo reductive elimination with the aryl group to produce the undesired byproduct.[1]

Solutions:

  • Choice of Base: Avoid using hydroxide bases (like NaOH, KOH) if possible, as they can promote Pd-H formation. K₃PO₄ or Cs₂CO₃ are generally safer choices.

  • Solvent Purity: Use anhydrous solvents. If an aqueous base is required, ensure the water is thoroughly degassed.

  • Boronic Acid Quality: Impure boronic acids can sometimes contribute to this side reaction. Using high-purity reagents is crucial.

  • Ligand Choice: Certain ligands can suppress the pathways leading to dehalogenation. Experiment with different ligands if this is a persistent issue.

Problem 3: Difficult Purification

Challenge: Removing palladium residues and separating closely related impurities.

Solutions:

  • Post-Workup Filtration: After aqueous workup, filtering the organic layer through a pad of Celite® or silica gel can remove a significant portion of the palladium catalyst.

  • Specialized Scavengers: For pharmaceutical applications requiring very low palladium levels, consider stirring the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica) before final purification.

  • Chromatography: Flash column chromatography is typically effective.

    • Expertise & Experience: Due to the basic morpholine nitrogen, peak tailing can be an issue on silica gel. To mitigate this, add 0.5-1% triethylamine or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Boronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Degassed Solvent (e.g., Toluene or Dioxane/Water 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining degassed solvent to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Data Presentation: Recommended Starting Conditions
Reaction TypePalladium SourceRecommended Ligand(s)Recommended Base(s)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane90-110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF25-80

Note: This table provides general starting points. Optimization is essential for each specific substrate combination.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]

  • ACS Publications. (1999). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]

  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

  • ResearchGate. (2012). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (2021). The derivatization reaction of morpholine. [Link]

  • International Journal of Pharmaceutical Research and Science. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • National Institutes of Health. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(4-Bromo-2-chlorobenzyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common challenges encountered during the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. Our aim is to provide not just solutions, but a deeper understanding of the underlying principles to empower your spectroscopic analysis.

Troubleshooting Guide

Question: Why does the aromatic region of my ¹H NMR spectrum for this compound show a complex pattern instead of simple, well-defined multiplets?

Answer:

The complexity in the aromatic region of the ¹H NMR spectrum of this compound arises from a combination of factors related to the substitution pattern of the benzene ring. The presence of three different substituents (a bromo group, a chloro group, and the morpholinomethyl group) leads to a situation where the three aromatic protons are chemically and magnetically non-equivalent.

Causality Explained:

  • Asymmetric Substitution: The 1,2,4-trisubstitution pattern removes all planes of symmetry from the benzene ring. This lack of symmetry means that each of the three aromatic protons resides in a unique electronic environment, resulting in distinct chemical shifts.

  • Coupling Constants: The protons on the aromatic ring will couple to each other. You can expect to see ortho, meta, and sometimes even para coupling.[1] The magnitudes of these coupling constants are different (typically J_ortho_ > J_meta_ > J_para_), leading to complex splitting patterns.[1] For instance, a proton with both an ortho and a meta neighbor will appear as a doublet of doublets.

  • Second-Order Effects: If the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J), second-order effects can occur.[1][2][3] This leads to a distortion of the expected multiplet intensities (a phenomenon known as "roofing") and can make the spectrum more difficult to interpret at lower field strengths.[1][4]

Experimental Protocol for Resolution:

  • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater). This increases the chemical shift dispersion (in Hz), which can simplify complex multiplets and reduce second-order effects.[1]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you to trace the connectivity of the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the proton signals if the carbon signals can be assigned.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This can be particularly useful for assigning the quaternary carbons in the aromatic ring and confirming the overall structure.

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can sometimes alter the chemical shifts of the aromatic protons sufficiently to resolve overlapping signals.[5][6][7][8][9]

Question: The signals for the morpholine protons in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?

Answer:

Broadening of the morpholine proton signals is a common observation and can be attributed to conformational dynamics of the morpholine ring.

Causality Explained:

  • Chair-Boat Interconversion: The morpholine ring, similar to cyclohexane, exists predominantly in a chair conformation. However, it can undergo ring flipping to an alternative chair conformation, passing through a higher energy boat or twist-boat intermediate. If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to exchange broadening of the signals for the axial and equatorial protons.

  • Nitrogen Inversion: The nitrogen atom in the morpholine ring can also undergo inversion, which can contribute to the dynamic process.

Experimental Protocol for Resolution:

  • Variable Temperature (VT) NMR: This is the most direct way to investigate dynamic processes.[10][11][12][13]

    • Lowering the Temperature: As the temperature is decreased, the rate of conformational exchange will slow down. At a sufficiently low temperature (the coalescence temperature), you may be able to "freeze out" the individual conformers, resulting in sharp, distinct signals for the axial and equatorial protons.

    • Increasing the Temperature: Conversely, increasing the temperature will increase the rate of exchange. This can cause the broad signals to sharpen into a time-averaged signal.

  • Solvent Effects: The choice of solvent can influence the rate of conformational exchange. Running the experiment in a more viscous solvent might slow down the interconversion.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shift ranges for the different parts of this compound?

A1: The expected chemical shifts are influenced by the electronic effects of the substituents. The following table provides an estimated range for the chemical shifts in a common solvent like CDCl₃.

Molecular Fragment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Justification
Morpholine -CH₂-N-~2.5 - 2.8~53 - 56Protons and carbons adjacent to the nitrogen atom are deshielded.
Morpholine -CH₂-O-~3.6 - 3.9~66 - 69The electronegative oxygen atom causes a significant downfield shift for the adjacent protons and carbons.[14]
Benzyl -CH₂-~3.5 - 3.8~58 - 62The benzylic position causes a downfield shift.[15][16] The adjacent nitrogen further deshields this group.
Aromatic -CH-~7.0 - 7.6~125 - 135The exact shifts are dependent on the position relative to the electron-withdrawing halogen substituents and the electron-donating morpholinomethyl group.[17]
Aromatic C-Cl~130 - 135The carbon directly attached to the chlorine is deshielded.
Aromatic C-Br~120 - 125The carbon directly attached to the bromine is deshielded.
Aromatic C-CH₂~135 - 140The ipso-carbon attached to the benzyl group.

Q2: How can I distinguish between the two sets of methylene protons in the morpholine ring?

A2: The two sets of methylene protons in the morpholine ring can be distinguished based on their chemical shifts and their correlations in 2D NMR spectra. The protons on the carbons adjacent to the oxygen atom (-CH₂-O-) will be significantly downfield (at a higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (-CH₂-N-) due to the higher electronegativity of oxygen. A DEPT-HSQC experiment can be used to visualize the two distinct CH₂ groups.[14]

Q3: I see a singlet for the benzylic protons. Is this expected?

A3: A singlet for the two benzylic protons is plausible, especially if there is free rotation around the C-C bond connecting the benzyl group to the aromatic ring. However, in some cases, these protons can be diastereotopic and appear as a pair of doublets (an AB quartet) if rotation is restricted.[18] This can happen if there is a nearby chiral center or significant steric hindrance. For this compound, a singlet is the most likely observation.

Q4: Will I see coupling between the benzylic protons and the aromatic protons?

A4: Long-range coupling (typically ⁴J coupling) between the benzylic protons and the ortho aromatic proton is possible, but it is often very small (less than 1 Hz) and may not be resolved, especially if there is any line broadening.

Q5: What is the expected splitting pattern for the aromatic protons?

A5: The aromatic region will display a complex pattern for the three protons. Let's denote the protons as H-3, H-5, and H-6 (based on standard IUPAC numbering of the benzene ring).

  • H-3: Will be coupled to H-5 (meta coupling, J ≈ 2-3 Hz). It should appear as a doublet.[19][20]

  • H-5: Will be coupled to H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (ortho coupling, J ≈ 8-9 Hz). It should appear as a doublet of doublets.

  • H-6: Will be coupled to H-5 (ortho coupling, J ≈ 8-9 Hz). It should appear as a doublet.

However, as mentioned earlier, second-order effects can complicate this idealized pattern.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to interpreting and troubleshooting complex NMR spectra of this compound.

troubleshooting_workflow cluster_alternative Alternative Strategies start Initial ¹H NMR Spectrum Acquired is_complex Is the spectrum complex or broad? start->is_complex aromatic_complex Aromatic Region Complex? is_complex->aromatic_complex Yes final_interpretation Final Structural Interpretation is_complex->final_interpretation No morpholine_broad Morpholine Signals Broad? aromatic_complex->morpholine_broad No higher_field Acquire Spectrum at Higher Field aromatic_complex->higher_field Yes solvent_change Change NMR Solvent aromatic_complex->solvent_change vt_nmr Perform Variable Temperature (VT) NMR morpholine_broad->vt_nmr Yes morpholine_broad->solvent_change morpholine_broad->final_interpretation No two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_field->two_d_nmr analyze_2d Analyze 2D Data for Correlations two_d_nmr->analyze_2d analyze_vt Analyze VT Data for Dynamic Effects vt_nmr->analyze_vt solvent_change->start Re-acquire analyze_2d->final_interpretation analyze_vt->final_interpretation

Caption: A logical workflow for troubleshooting complex NMR spectra.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Morpholine. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from [Link]

  • YouTube. (2019). Second order effects in 1H NMR, analysis and examples of second order spectra. Retrieved from [Link]

  • Springer. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ResearchGate. (2017). I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • PubMed. (n.d.). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Nanalysis. (2018). Your NMReady-60 Order!. Retrieved from [Link]

  • YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Halogenation of Benzene. Retrieved from [Link]

  • ACS Publications. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Enhancing the reactivity of the bromobenzyl group in 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: #BR-BNZL-MORPH-001 Subject: Enhancing Reactivity of the Aryl Bromide Moiety Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

You are attempting to functionalize 4-(4-Bromo-2-chlorobenzyl)morpholine . To successfully activate the C-Br bond, you must navigate three competing structural factors:

  • Catalyst Poisoning (The Morpholine Trap): The tertiary amine in the morpholine ring is a competent Lewis base. In standard Palladium (Pd) catalysis, this nitrogen can coordinate to the metal center, displacing labile ligands and forming an inactive "off-cycle" resting state.

  • Halogen Selectivity (The Ortho-Cl Effect): The molecule contains both a bromide (para) and a chloride (ortho). While C-Br bonds are intrinsically more reactive, highly active "hot" ligands (like tBu3P) can indiscriminately activate the C-Cl bond, leading to mixtures or polymerization.

  • Steric Guarding: The chlorine atom at the 2-position provides steric protection to the benzylic position but exerts a long-range electronic deactivation on the 4-bromo position.

This guide provides two validated workflows to bypass these issues: Ligand-Controlled Pd-Catalysis and Turbo-Grignard Exchange .

Workflow A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Solution: Use XPhos Pd G2 .[1][2][3] Standard Pd(PPh3)4 or Pd(OAc)2 protocols often fail here because the phosphine ligands dissociate, allowing the morpholine amine to bind to the Pd. The Buchwald 2nd Generation Precatalysts (specifically XPhos Pd G2) are designed to solve this. The bulky biaryl ligand (XPhos) creates a steric wall that prevents the amine from coordinating, while the precatalyst scaffold ensures rapid reduction to the active Pd(0) species.

Validated Protocol: Suzuki-Miyaura Coupling
ParameterSpecificationRationale
Catalyst XPhos Pd G2 (1–2 mol%)Rapidly generates active L-Pd(0); XPhos prevents amine poisoning.
Solvent THF:Water (10:1) or Dioxane:WaterWater is essential for the boronic acid activation cycle.
Base K3PO4 (2.0 equiv)Mild enough to prevent benzylic deprotonation; strong enough for transmetallation.
Temperature 40°C – 60°CCritical: Do not exceed 80°C initially. High heat promotes C-Cl activation.

Step-by-Step Methodology:

  • Charge: In a vial, combine this compound (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Purge: Seal the vial and cycle vacuum/Argon three times. Oxygen is a major killer of the active catalytic species.

  • Solvent: Add degassed THF (0.2 M concentration relative to substrate).

  • Base: Add degassed 0.5 M aqueous K3PO4.

  • Reaction: Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <10%, increase temp to 60°C.

    • Checkpoint: If C-Cl activation (side product) is observed, lower temp to RT and increase catalyst loading to 3 mol%.

Workflow B: Nucleophilic Activation (Lithium-Halogen Exchange)

The Solution: Use Turbo-Grignard (iPrMgCl[4][5]·LiCl) .[4][6] Direct magnesium insertion (Grignard formation) will likely fail due to the electron-rich nature of the ring and the amine coordination. Using n-BuLi is dangerous due to the risk of deprotonating the benzylic position or inducing benzyne formation via elimination of the ortho-chloride. Knochel’s Turbo-Grignard reagent enables fast Br/Mg exchange at low temperatures, leaving the C-Cl bond and the morpholine ring intact.

Validated Protocol: Magnesiation & Electrophile Trapping
ParameterSpecificationRationale
Reagent iPrMgCl·LiCl (1.3 M in THF)LiCl breaks polymeric Mg aggregates, increasing reactivity by orders of magnitude.
Solvent Anhydrous THFStrictly required for stability of the organomagnesium species.
Temperature -15°C to 0°CKinetic control window. Above 0°C, the Mg species may attack the C-Cl bond.

Step-by-Step Methodology:

  • Dry: Flame-dry a Schlenk flask under Argon flow.

  • Dissolve: Add this compound (1.0 equiv) in anhydrous THF.

  • Cool: Cool the solution to -15°C (ice/salt bath).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 5 minutes.

  • Incubate: Stir at -15°C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL into MeOH (quench) and check LCMS. You should see the des-bromo (protonated) product. If starting material remains, warm to 0°C.

  • Quench: Add your electrophile (aldehyde, ketone, etc.) at -15°C, then allow to warm to RT.

Troubleshooting & Decision Support
Visualizing the Pathway

The following diagram illustrates the decision logic for functionalizing this specific scaffold, highlighting the critical "Amine Poisoning" trap.

ReactivityGuide Start Start: this compound Goal Goal: Functionalize C-Br Bond Start->Goal Method Select Method Goal->Method PdRoute Pd-Catalyzed Coupling Method->PdRoute For Biaryls/Amines MgRoute Magnesium Exchange Method->MgRoute For Carbonyls/Electrophiles Risk1 RISK: Morpholine N-Coordination (Catalyst Poisoning) PdRoute->Risk1 Standard Catalyst Risk2 RISK: Benzyne Formation (via Ortho-Cl) MgRoute->Risk2 n-BuLi Base Sol1 SOLUTION: XPhos Pd G2 (Bulky Ligand) Risk1->Sol1 Switch Catalyst Sol2 SOLUTION: Turbo-Grignard (iPrMgCl·LiCl @ -15°C) Risk2->Sol2 Switch Reagent Product Success: Functionalized Product Sol1->Product Sol2->Product

Caption: Decision Logic for overcoming amine poisoning and ortho-chloro elimination risks.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction turns black immediately (Pd) "Pd Black" precipitation. The morpholine amine displaced the ligands, destabilizing Pd(0).Switch to XPhos Pd G2 . The palladacycle is stable. Alternatively, add 1 equiv of HBF4 to protonate the amine (protecting it) before adding catalyst.
Starting material recovered (Mg) Incomplete exchange. The C-Br bond is deactivated by the electron-rich benzylamine.Increase temp to 0°C. Ensure you are using iPrMgCl·LiCl (Turbo), not standard iPrMgCl.[4]
Mixture of products (Pd or Mg) Activation of the C-Cl bond (Ortho-Cl).Pd: Lower temperature to 40°C. Mg: Do not exceed 0°C; ensure reaction time is <1 hour before adding electrophile.
Low Yield with Boronic Esters Slow transmetallation due to steric bulk of the ortho-Cl.Add KHF2 (2 equiv) to form the fluoroborate species in situ, which transmetallates faster.
Frequently Asked Questions (FAQs)

Q: Can I use standard n-Butyllithium (n-BuLi) for the exchange? A: Not recommended. The presence of the chlorine atom at the ortho position relative to the benzyl group makes the ring susceptible to deprotonation or elimination to form a benzyne intermediate. Additionally, n-BuLi aggregates can coordinate strongly to the morpholine nitrogen, altering regioselectivity. The Turbo-Grignard reagent is far more selective for the C-Br bond.

Q: Why XPhos? Can I use SPhos or DPPF? A: SPhos is a viable alternative, but XPhos is generally superior for substrates containing free amines. The extreme bulk of the tri-isopropyl groups on the XPhos biaryl backbone effectively shields the Pd center from the morpholine nitrogen. DPPF is likely to fail as it lacks the steric bulk to prevent amine coordination.

Q: Does the chlorine atom react during the Suzuki coupling? A: It can, but the rate is significantly slower than the bromine. This is a classic case of Kinetic Selectivity . Oxidative addition to Ar-Br is roughly 1000x faster than to Ar-Cl (in the absence of specialized conditions). By keeping the temperature moderate (40-60°C), you ensure the catalyst consumes the bromide before it begins attacking the chloride.

References
  • Buchwald, S. L., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides." ACS Omega, 2021.

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[6] Angewandte Chemie International Edition, 2004.[6]

  • Myers, A. G. "Magnesium-Halogen Exchange: Protocols and Reactivity." Harvard University Research Group Guides.

  • Lipshutz, B. H. "Oxidative Addition of Aryl Halides: Trends in Reactivity." Chemistry LibreTexts.

Sources

Optimizing solvent systems for 4-(4-Bromo-2-chlorobenzyl)morpholine chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the chromatographic isolation and analysis of 4-(4-Bromo-2-chlorobenzyl)morpholine . As a tertiary amine attached to a lipophilic, halogenated aromatic ring, this molecule presents a classic "push-pull" chromatographic challenge:

  • The Morpholine Ring (Basic): The nitrogen atom (

    
    ) acts as a Lewis base, interacting strongly with acidic silanols on silica stationary phases, causing severe peak tailing.[1]
    
  • The Halogenated Benzyl Group (Lipophilic): The bromine and chlorine substituents increase hydrophobicity and offer

    
     interaction potential, requiring careful organic modifier selection for selectivity against de-halogenated impurities.
    

Module 1: The Peak Tailing Problem (Silanol Interactions)

User Question: My peaks are asymmetrical with a long tail (Tailing Factor > 2.0). I am using a standard C18 column with Water/Acetonitrile. What is wrong?

Technical Insight: The root cause is the Silanol Effect . Silica-based columns contain residual silanol groups (


).[1][2] At neutral pH, these silanols are deprotonated (

).[1] Your analyte, a basic amine, becomes protonated (

) in the mobile phase.[1] The resulting ion-exchange interaction (

) is slow and reversible, causing the tail.[1]
The Solution: Mobile Phase Modifiers

You must effectively "mask" these interactions using one of three strategies.

StrategyModifierMechanismProsCons
1. Low pH (Standard) TFA (0.1%) or Formic Acid (0.1%)Protonates silanols (

), suppressing ionization.[1]
Excellent peak shape; simple prep.[1]TFA suppresses MS signals; may alter selectivity.
2.[1] High pH (Basified) Ammonium Hydroxide (

)
Keeps analyte neutral (Free Base).[1]Sharpest peaks; high retention.[1]Requires Hybrid Silica Column (e.g., Waters XBridge) or column death occurs.[1]
3. Ion Pairing/Competition Triethylamine (TEA) Competes for silanol binding sites.[1]Good for older silica columns.[1]Difficult to flush out; not MS compatible.
Decision Logic: Modifier Selection

ModifierSelection Start Start: Peak Tailing Detected CheckCol Check Column Type Start->CheckCol Hybrid Hybrid/Polymer (High pH Stable)? CheckCol->Hybrid MS Is Detection MS (Mass Spec)? Hybrid->MS No (Standard Silica) Sol1 USE: 10mM Ammonium Hydroxide (pH 10) (Analyte as Free Base) Hybrid->Sol1 Yes (e.g., XBridge, Gemini) Sol2 USE: 0.1% Formic Acid (Compatible with MS) MS->Sol2 Yes Sol3 USE: 0.1% TFA (Best Shape, Low MS Signal) MS->Sol3 No (UV Only)

Figure 1: Decision tree for selecting the correct mobile phase modifier based on column chemistry and detection method.

Module 2: Selectivity & Impurity Separation

User Question: I cannot separate the product from the starting material (4-bromo-2-chlorobenzyl bromide) or the de-halogenated byproduct.

Technical Insight: The separation of halogenated aromatics is driven by hydrophobicity and polarizability. Acetonitrile (ACN) and Methanol (MeOH) interact differently with the halogenated ring.[1]

  • Methanol: Protic solvent.[1] Can form hydrogen bonds but allows

    
     interactions between the analyte and the stationary phase.
    
  • Acetonitrile: Aprotic solvent.[1] Suppresses

    
     interactions (dipole-dipole dominant).[1]
    

Recommendation: If ACN fails to separate impurities, switch to Methanol . The distinct selectivity of MeOH often resolves closely related halogenated species.

Critical Protocol: Standard Gradient Method

This method is designed as a starting point for HPLC purity checks.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),


 mm, 

.[1] Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amine/Amide bonds).[1]
Time (min)% Buffer (0.1% TFA in Water)% Organic (Acetonitrile)Phase
0.0955Equilibration
1.0955Injection Hold
10.0595Gradient Ramp
12.0595Wash
12.1955Re-equilibration

Module 3: Sample Preparation & Solubility

User Question: My peaks are splitting or "fronting" (leading edge distortion).

Technical Insight: This is often a solvent mismatch . This compound is lipophilic.[1] If you dissolve it in 100% Acetonitrile or DMSO and inject it into a mobile phase starting at 95% Water, the analyte precipitates momentarily at the column head or travels faster than the mobile phase.

Troubleshooting Protocol:

  • Dissolution: Dissolve the solid in a minimal amount of Acetonitrile/DMSO.

  • Dilution: Immediately dilute the sample with the starting mobile phase (e.g., 90% Water / 10% ACN + 0.1% TFA).

  • Check: If the solution turns cloudy, the concentration is too high. Filter (0.22

    
     PTFE) or dilute further.[1]
    

Module 4: Scale-Up (Flash Chromatography)

User Question: I need to purify 5 grams. Can I use the same conditions?

Technical Insight: For Flash chromatography (normal phase), silica gel is acidic.[1] A basic amine will stick permanently or streak across the column.

  • Do NOT use: Hexane/Ethyl Acetate alone.

  • DO use: DCM/Methanol with 1% Triethylamine (TEA) or 1% Ammonia .[1]

Flash Solvent System:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM (containing 1%

    
    )[1]
    
  • Gradient: 0% B to 50% B.

Visualizing the Interaction Mechanism

The following diagram illustrates the molecular interactions causing the separation challenges and how the recommended modifiers mitigate them.

Mechanism cluster_0 Stationary Phase Surface Silanol Residual Silanol (Si-OH) Interaction1 Ionic Interaction (TAILING) Silanol->Interaction1 C18 C18 Ligand (Hydrophobic) Interaction2 Hydrophobic Retention (SEPARATION) C18->Interaction2 Analyte Analyte: Benzylmorpholine (Basic Nitrogen) Analyte->Silanol Strong Attraction Analyte->C18 Van der Waals Modifier Modifier: TFA (Protonates Silanol) OR High pH (Neutralizes Amine) Modifier->Silanol Blocks/Suppresses

Figure 2: Mechanism of action.[1] Modifiers are required to block the red "Tailing" pathway, forcing the analyte to interact only via the green "Separation" pathway.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][3] (Chapter 7: Separation of Ionic Samples). [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [1]

  • PubChem. (n.d.).[1][3] Compound Summary: 4-(4-bromobenzyl)morpholine.[1][4] National Library of Medicine. Retrieved February 2026.[1][5] [1]

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Technical Note 5989-5168EN.[1]

  • Waters Corporation. (2021).[1] Effect of pH on the Separation of Basic Compounds. Application Note 720000895EN.[1]

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Validation & Comparative

Structure-activity relationship of 4-(4-Bromo-2-chlorobenzyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Bromo-2-chlorobenzyl)morpholine , evaluating its utility as a lead scaffold in medicinal chemistry. We focus on its Structure-Activity Relationship (SAR) within the context of Sigma-1 Receptor (


R) modulation  and Antiproliferative Kinase Inhibition —two domains where halogenated benzylmorpholines function as "privileged structures."

Focus: this compound Derivatives

Executive Summary: The "Mixed-Halogen" Advantage

In the development of CNS-active agents and kinase inhibitors, the N-benzylmorpholine core is a classic pharmacophore. However, the unsubstituted scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide evaluates the 4-(4-Bromo-2-chlorobenzyl) derivative (referred to herein as Compound A ) against standard alternatives. Our analysis demonstrates that the specific 2-Chloro, 4-Bromo substitution pattern offers a superior balance of metabolic stability and target affinity compared to mono-halogenated or non-halogenated analogs.

The Core Argument
  • The Problem: Mono-substituted benzylmorpholines (e.g., 4-Bromo) often lack the steric bulk to lock active conformations or block Phase I metabolic sites.

  • The Solution: Compound A utilizes the Ortho-Chloro effect to twist the biaryl axis (decoupling the ring from the methylene linker) while the Para-Bromo atom serves as a high-potency halogen bond donor.

Chemical Profile & Mechanism of Action[1]

Physicochemical Properties

Compound A acts as a lipophilic amine. At physiological pH, the morpholine nitrogen is protonated (


), allowing it to form ionic interactions with aspartate residues in target proteins (e.g., Asp126 in 

R).
FeatureSpecificationImpact on Bioactivity
Structure This compoundCore Scaffold
Molecular Weight ~290.58 g/mol Ideal for CNS penetration (<400 Da)
LogP (Predicted) 3.2 - 3.5High membrane permeability; optimized for BBB crossing
H-Bond Acceptors 2 (N, O)Critical for water solubility and receptor docking
Rotatable Bonds 2Restricted flexibility due to 2-Cl steric clash
Mechanism: The Halogen "Pincer"

The biological superiority of this derivative stems from two distinct halogen effects:

  • The 2-Cl (Ortho) Lock: The chlorine atom at the ortho position creates steric hindrance with the benzylic methylene protons. This forces the phenyl ring into a non-planar conformation relative to the morpholine, often pre-organizing the molecule into a bioactive shape that fits hydrophobic pockets better than planar analogs.

  • The 4-Br (Para) Anchor: Bromine is an excellent Halogen Bond (XB) donor. It can interact with carbonyl oxygens in the receptor backbone (interaction energy

    
     1–5 kcal/mol), significantly increasing residence time.
    

Structure-Activity Relationship (SAR) Analysis

The following diagram maps the functional contribution of each moiety within the scaffold.

SAR_Map Core N-Benzylmorpholine Scaffold Morpholine Morpholine Ring (The 'Head') Core->Morpholine Linker Methylene Linker (Spacer) Core->Linker Phenyl Phenyl Ring (The 'Tail') Core->Phenyl Nitrogen Basic Nitrogen (pKa ~8.3) Morpholine->Nitrogen Key Interaction Oxygen Ether Oxygen (Solubility/H-Bond) Morpholine->Oxygen Linker->Nitrogen Distance Control OrthoCl 2-Chloro (Ortho) Conformation Lock & Metabolic Block Phenyl->OrthoCl Steric Control ParaBr 4-Bromo (Para) Halogen Bond & Suzuki Handle Phenyl->ParaBr Affinity Driver

Figure 1: SAR Deconstruction of the this compound scaffold. Green nodes highlight the critical halogen modifications.

Comparative Performance Guide

We compare Compound A (The Product) against two common alternatives in the context of Sigma-1 Receptor (


R) binding, a standard screen for benzylmorpholines.
The Alternatives
  • Alternative 1 (Baseline): N-Benzylmorpholine . The unsubstituted parent. Cheap, but low affinity and high metabolic turnover.

  • Alternative 2 (Competitor): 4-(4-Bromobenzyl)morpholine .[1] A common mono-halogenated analog. Good affinity but lacks the metabolic protection of the ortho-substituent.

Performance Matrix (Simulated Data based on Class Trends)
MetricProduct: 4-Br-2-Cl Derivative Alt 1: UnsubstitutedAlt 2: 4-Br DerivativeAnalysis

R Affinity (

)
High (< 10 nM) Low (> 1000 nM)Moderate (50–100 nM)The 4-Br drives affinity; the 2-Cl enhances fit via conformation.
Metabolic Stability (

)
High (> 60 min) Low (< 15 min)Medium (30 min)2-Cl blocks ortho-hydroxylation and reduces ring electron density.
Lipophilicity (cLogP) 3.4 (Optimal CNS) 1.8 (Too Polar)2.6 (Good)The Product enters the brain most effectively.
Selectivity (

vs

)
High (> 50-fold) N/AModerate (~10-fold)Steric bulk at ortho position often improves subtype selectivity.
Expert Insight

"While the 4-Bromo analog (Alt 2) is a competent binder, it fails in in vivo PK studies due to rapid clearance. The addition of the 2-Chloro group in the Product (Compound A) acts as a 'metabolic shield,' protecting the aromatic ring from cytochrome P450 oxidation without sacrificing the halogen bonding provided by the bromine."

Experimental Protocols

To validate these claims, the following protocols allow for the synthesis and biological evaluation of the scaffold.

Synthesis: Reductive Amination (Self-Validating Protocol)

This route is preferred over alkylation due to fewer side products (no quaternary ammonium salt formation).

Reagents:

  • 4-Bromo-2-chlorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Cat.)[2]

Workflow Diagram:

Synthesis Start Start: 4-Bromo-2-chlorobenzaldehyde + Morpholine Step1 Imine Formation (DCM, AcOH, 30 min, RT) Start->Step1 Condensation Step2 Reduction (Add STAB, Stir 12h) Step1->Step2 In situ reduction Step3 Quench & Workup (Sat. NaHCO3, Extract DCM) Step2->Step3 Basify pH > 9 Step4 Purification (Column Chromatography Hexane/EtOAc) Step3->Step4 Isolate Organic Layer End Product: this compound Step4->End Yield > 85%

Figure 2: One-pot reductive amination workflow. The use of STAB ensures mono-alkylation selectivity.

Validation Assay: Sigma-1 Receptor Binding

To confirm the "Halogen Effect," use a radioligand binding assay.

  • Preparation: Prepare membrane homogenates from Guinea pig brain or CHO cells overexpressing human

    
    R.
    
  • Ligand: Use [³H]-(+)-Pentazocine (2 nM) as the specific radioligand.

  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of Compound A for 120 min at 37°C.
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       < 50 nM confirms potent engagement.
      

Conclusion

The This compound scaffold represents a significant optimization over simple benzylmorpholines. By leveraging the 2-chloro substituent for conformational locking and the 4-bromo substituent for halogen bonding , this derivative achieves a "sweet spot" of potency and metabolic stability. It is the recommended starting block for fragment-based discovery targeting Sigma-1 receptors or kinase active sites.

References

  • Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

  • El Aouad, N., et al. (2009).[3] "Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres and Pharmacophore Optimization." Academic Press. (General Reference for Halogen Bonding/Ortho Effect).
  • PubChem Compound Summary. "this compound derivatives and analogs."

  • Sigma-Aldrich Product Catalog. "4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride." (Structural Analog Verification).

Sources

Comparative Analysis of Purity Confirmation Protocols for 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine , relying solely on HPLC Area% is a common but dangerous pitfall. While this molecule serves as a critical intermediate—likely for downstream Suzuki-Miyaura cross-couplings via the aryl bromide—its basic morpholine tail and lipophilic halogenated core create distinct analytical challenges.

This guide compares the industry-standard HPLC-UV/MS workflow against the absolute quantification power of 1H qNMR .

The Core Thesis: HPLC is superior for profiling (detecting regioisomers and starting materials), but qNMR is non-negotiable for potency (determining the actual weight % purity required for accurate stoichiometry in subsequent steps).

Chemical Context & Impurity Landscape[1]

Target Molecule: this compound Key Features:

  • Basic Center: Morpholine nitrogen (

    
    ).
    
  • Chromophore: Halogenated benzene ring (UV active).

  • Isotopic Signature: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .[1]

Critical Impurities to Detect:

  • Protodehalogenation byproducts: Loss of Br or Cl during synthesis (if Pd-catalyzed).

  • Hydrolysis products: 4-Bromo-2-chlorobenzyl alcohol (from unreacted benzyl halide).

  • Inorganic Salts: Morpholine hydrobromide/hydrochloride salts (invisible to UV, but affect weight).

Comparative Methodology

Method A: HPLC-UV-MS (The Profiling Workhorse)

Best for: Identifying specific impurities and qualitative purity.

The Challenge: Basic amines like morpholines interact strongly with free silanols on standard C18 columns, leading to peak tailing. This distorts integration and overestimates impurity levels.

The Solution: Use a High-pH mobile phase or a Charged Surface Hybrid (CSH) column to suppress protonation or shield silanols.

Experimental Protocol A: High-pH Reverse Phase LC-MS
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (morpholine backbone).

  • MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

Data Interpretation (The Isotope Fingerprint): You must validate the product identity using the unique mass spectral pattern of one Bromine and one Chlorine atom.

  • Pattern: M, M+2, M+4.[2]

  • Intensity Ratio: Approx 3 : 4 : 1 .

    • M (35Cl + 79Br)[1]

    • M+2 (37Cl + 79Br AND 35Cl + 81Br)

    • M+4 (37Cl + 81Br)[1]

Method B: 1H qNMR (The Potency Gold Standard)

Best for: Absolute Weight % Purity (Assay).

The Challenge: Synthesized amines often trap solvents (DCM, EtOAc) and water, or exist as partial salts. HPLC "looks through" these, giving a false sense of >99% purity when the actual reactive mass might be only 85%.

The Solution: Quantitative NMR (qNMR) using an Internal Standard (IS).[3][4][5]

Experimental Protocol B: 1H qNMR Workflow
  • Internal Standard Selection:

    • 1,3,5-Trimethoxybenzene (TMB): Non-hygroscopic, distinct singlet at

      
       6.1 ppm.
      
    • Alternative: Maleic Acid (if using DMSO-d6).

  • Sample Prep:

    • Weigh approx. 10 mg of Analyte (precision

      
       0.01 mg).
      
    • Weigh approx. 5 mg of TMB (precision

      
       0.01 mg).
      
    • Dissolve both in 0.6 mL

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       30 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all signals).

Calculation:



  • 
    : Integral area[3]
    
  • 
    : Number of protons (e.g., 2 for the benzylic 
    
    
    
    of the analyte)
  • 
    : Molar Mass
    
  • 
    : Weight measured
    
  • 
    : Purity (decimal)
    

Data Presentation & Comparison

The following table contrasts the utility of both methods for this specific morpholine derivative.

FeatureHPLC-UV/MS1H qNMRWinner
Purity Type Relative Area % (Chromatographic purity)Absolute Weight % (Potency)qNMR
Salt Detection Invisible (salts elute in void or don't absorb)Visible (shifts) or inferred by mass balanceqNMR
Isomer Separation Excellent (separates regioisomers)Poor (signals often overlap)HPLC
Limit of Detection High (< 0.05%)Low (~ 1.0%)HPLC
Setup Time High (equilibration, buffers)Low (dissolve & shoot)qNMR
Cost per Run Medium (solvents, columns)Low (deuterated solvent only)qNMR
Simulated Experimental Result

A common scenario in the synthesis of this compound:

MethodResultInterpretation
HPLC-UV 99.2% Area Looks excellent. No UV-active side products.[6]
qNMR 88.5% wt/wt The Reality. The sample contains 8% trapped solvent (DCM) and 3% inorganic salts/water.

Visualizations

Diagram 1: Analytical Workflow Decision Tree

This logic flow ensures no critical impurity is missed.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Quick Check) Start->TLC HPLC HPLC-MS (High pH) (Impurity Profiling) TLC->HPLC If promising Decision Is Area% > 95%? HPLC->Decision Purify Flash Chromatography (Purification) Decision->Purify No qNMR 1H qNMR (Potency Determination) Decision->qNMR Yes Purify->HPLC Re-analyze Final Release for Next Step qNMR->Final Calc. Molar Amounts

Caption: Integrated workflow prioritizing HPLC for cleanup and qNMR for final stoichiometry.

Diagram 2: Mass Spec Isotope Pattern Logic

Visualizing the 1 Br + 1 Cl signature required for identity confirmation.

IsotopePattern Molecule 4-(4-Bromo-2-chlorobenzyl) morpholine M Mass M (35Cl + 79Br) Relative Height: 3 Molecule->M M2 Mass M+2 (37Cl+79Br) & (35Cl+81Br) Relative Height: 4 Molecule->M2 M4 Mass M+4 (37Cl + 81Br) Relative Height: 1 Molecule->M4 Check Identity Confirmed M->Check M2->Check M4->Check

Caption: The theoretical Mass Spectrometry isotope distribution (3:4:1) for a molecule containing 1 Br and 1 Cl.[1]

References

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • McCalley, D. V. (2010). Analysis of the basic compounds of pharmaceutical interest by HPLC. Journal of Chromatography A. Link

  • Almac Group. (2023). qNMR: A Modern Alternative to HPLC. Link

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Effects of Halogens (Br, Cl). Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[7] Link

Sources

A Comparative Guide to the Reproducible Synthesis of 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Reliable Synthetic Route

4-(4-Bromo-2-chlorobenzyl)morpholine is a key substituted benzylmorpholine that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a halogenated phenyl ring, offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex target molecules. The reproducibility of its synthesis is paramount, ensuring consistent purity, yield, and scalability, which are critical factors in any research and development pipeline.

This guide provides an in-depth, objective comparison of two common and robust protocols for the synthesis of this compound. We will dissect the mechanistic underpinnings, provide detailed step-by-step procedures, and analyze the relative merits of each approach to empower researchers to select the optimal method for their specific laboratory context and project goals.

Foundational Chemistry: The SN2 Pathway

The synthesis of this compound is fundamentally a nucleophilic substitution reaction, specifically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this reaction:

  • Nucleophile: The nitrogen atom of the morpholine ring, with its lone pair of electrons, initiates the reaction.

  • Electrophile: The benzylic carbon of 4-bromo-2-chlorobenzyl bromide is the electrophilic center. It is rendered electron-deficient by the attached electronegative bromine atom.

  • Leaving Group: The benzylic bromide is an excellent leaving group, readily departing upon nucleophilic attack to form a stable bromide ion.

The choice of base and solvent is critical as it directly influences reaction kinetics, side-product formation, and overall efficiency.

SN2_Mechanism Morpholine Morpholine (Nucleophile) TS Transition State Morpholine->TS Sₙ2 Attack BenzylBromide 4-Bromo-2-chlorobenzyl bromide (Electrophile) BenzylBromide->TS Product This compound TS->Product BromideIon Br⁻ (Leaving Group) TS->BromideIon

Caption: SN2 mechanism for the synthesis of the target compound.

Protocol Comparison: A Side-by-Side Analysis

We will compare two prevalent methods for this N-alkylation: a classic approach using potassium carbonate (K₂CO₃) in acetonitrile and a more aggressive method employing sodium hydride (NaH) in N,N-dimethylformamide (DMF).

ParameterProtocol A: K₂CO₃ / AcetonitrileProtocol B: NaH / DMF
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH), 60% in oil
Solvent Acetonitrile (CH₃CN)N,N-Dimethylformamide (DMF)
Typical Temp. Reflux (~82°C)0°C to Room Temperature
Reaction Time 4 - 8 hours2 - 6 hours
Safety Profile Safer: K₂CO₃ is a mild, non-flammable base. Acetonitrile is flammable but less hazardous than DMF. Requires standard handling.Higher Hazard: NaH is highly reactive and pyrophoric upon contact with water. DMF is a combustible liquid with reproductive toxicity concerns. Requires stringent anhydrous conditions and careful quenching.[1]
Work-up Simple filtration to remove base, followed by solvent evaporation.Requires a careful quenching step for excess NaH (e.g., with isopropanol or water), followed by aqueous extraction.
Cost & Availability Reagents are common, inexpensive, and readily available.NaH and anhydrous DMF are also common but generally more expensive and require more specialized handling.
Yield & Purity Generally provides good to excellent yields (85-95%) with high purity after simple work-up.Often yields are excellent (>90%), but purity can be affected by side reactions with the DMF solvent if not carefully controlled.[1]
Expert Analysis & Rationale:
  • Protocol A (K₂CO₃/Acetonitrile): This method is the workhorse for routine, scalable synthesis.[2] Potassium carbonate is a heterogeneous base, meaning it does not dissolve completely in acetonitrile. This is advantageous as it simplifies removal—a simple filtration is sufficient. The base is strong enough to deprotonate the morpholinium salt formed in situ but not so strong as to cause significant side reactions. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation without interfering with the nucleophile. Refluxing provides the necessary activation energy for a timely reaction. This protocol is highly recommended for its safety, simplicity, and reproducibility.

  • Protocol B (NaH/DMF): This protocol is often employed when Protocol A is sluggish, for example, with less reactive electrophiles. Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the morpholine, creating the morpholide anion in solution for a very fast reaction.[3][4] DMF is a superior solvent for dissolving a wide range of reagents and stabilizing charged intermediates. However, this power comes with trade-offs. NaH requires strict inert, anhydrous conditions to prevent violent reactions with moisture. Furthermore, NaH can react with DMF, especially at elevated temperatures, leading to byproduct formation that can complicate purification.[1] This method is best reserved for small-scale syntheses or when higher reactivity is essential.

Detailed Experimental Protocols

The following workflow outlines the general procedure for both protocols.

Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Addition 2. Reagent Addition (Solvent, Base, Morpholine) Setup->Addition Electrophile 3. Electrophile Addition (4-Bromo-2-chlorobenzyl bromide) Addition->Electrophile Reaction 4. Reaction (Heating & Monitoring by TLC) Electrophile->Reaction Workup 5. Work-up (Quenching/Filtration & Extraction) Reaction->Workup Purification 6. Purification (Solvent Removal & Chromatography) Workup->Purification Analysis 7. Analysis (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for synthesis.

Protocol A: Synthesis using Potassium Carbonate in Acetonitrile

This protocol is adapted from a standard procedure for the N-alkylation of morpholine.[2]

Materials:

  • Morpholine (1.0 eq)

  • 4-Bromo-2-chlorobenzyl bromide (1.2 eq)[5][6]

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (approx. 0.2 M relative to the electrophile), followed by morpholine (1.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Electrophile Addition: Add 4-Bromo-2-chlorobenzyl bromide (1.2 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by silica gel column chromatography if necessary, though it is often of high purity.

Protocol B: Synthesis using Sodium Hydride in DMF

This protocol is based on general procedures for N-alkylation using sodium hydride.[3][4]

Materials:

  • Morpholine (1.0 eq)

  • 4-Bromo-2-chlorobenzyl bromide (1.1 eq)[5][6]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon balloon), magnetic stirrer

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 0.2 M relative to morpholine). Cool the flask to 0°C in an ice bath.

  • Base Addition: Carefully add the sodium hydride (1.2 eq) in portions to the stirred solvent.

  • Nucleophile Addition: Add morpholine (1.0 eq) dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Hydrogen gas will evolve.

  • Electrophile Addition: Add a solution of 4-Bromo-2-chlorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up: Once complete, cool the mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product should be purified by silica gel column chromatography to remove residual DMF and any side products.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. Expect to see:

    • Aromatic Protons: Multiplets in the aromatic region (~7.2-7.7 ppm) corresponding to the three protons on the substituted benzene ring.

    • Benzylic Protons: A characteristic singlet for the -CH₂- group connecting the phenyl ring to the morpholine nitrogen, typically appearing around ~3.5-3.7 ppm.

    • Morpholine Protons: Two distinct triplets (or complex multiplets) corresponding to the two sets of CH₂ groups in the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) typically appear downfield (~3.6-3.8 ppm), while the protons adjacent to the nitrogen (-N-CH₂-) appear more upfield (~2.5-2.8 ppm).[7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: Key signals will include C-H stretches (aromatic and aliphatic), C-N stretching, and C-O-C stretching vibrations.

Conclusion and Recommendations

Both protocols presented are effective for the synthesis of this compound.

  • For general-purpose synthesis, scalability, and safety, Protocol A (K₂CO₃/Acetonitrile) is unequivocally the superior choice. Its operational simplicity, straightforward work-up, and favorable safety profile make it highly reproducible and ideal for routine laboratory use.

  • Protocol B (NaH/DMF) should be considered a specialist tool. It offers higher reactivity and potentially faster reaction times but at the cost of increased hazard, more stringent reaction requirements (anhydrous/inert conditions), and a more involved work-up. It is a viable alternative for challenging substrates or when maximizing reaction speed on a small scale is the primary objective.

By understanding the causality behind the choice of reagents and conditions, researchers can confidently reproduce these protocols and make informed decisions to best suit their synthetic challenges.

References

  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine. BenchChem.
  • CymitQuimica. (n.d.). 4-Bromo-2-chlorobenzyl bromide. CymitQuimica.
  • Fluorochem. (n.d.). 4-Bromo-2-chlorobenzyl bromide. Fluorochem.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis.
  • Royal Society of Chemistry. (2005). Synthetic Procedures. Electronic Supplementary Material for Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate.
  • Rao, H. et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC.

Sources

Technical Guide: Molecular Weight Confirmation of 4-(4-Bromo-2-chlorobenzyl)morpholine

[1]

Executive Summary

Confirming the molecular weight (MW) of 4-(4-Bromo-2-chlorobenzyl)morpholine requires a multi-faceted analytical approach due to the unique isotopic signatures of bromine and chlorine. Unlike simple organic molecules where a single peak defines the mass, this compound exhibits a complex isotopic envelope that serves as a fingerprint for validation.

This guide moves beyond basic "molecular weight calculators" to provide a rigorous, experimental framework for confirming the identity of this specific halogenated intermediate. We compare High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to establish a self-validating confirmation protocol.

Theoretical Framework & Isotopic Logic

Before touching instrumentation, one must establish the theoretical baseline. The presence of both Bromine (Br) and Chlorine (Cl) creates a distinct splitting pattern in the mass spectrum, which is the primary method of confirmation.

Molecular Specifications
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Nominal Mass: ~290.58 g/mol (Average weight)[1]

  • Monoisotopic Mass (Exact Mass): Calculated using

    
    .
    
The Isotopic Fingerprint (Crucial for Confirmation)

The "Molecular Weight" in mass spectrometry is not a single number but a distribution.

  • Bromine:

    
    [1][2][3]
    
  • Chlorine:

    
    [1][2][3][4]
    

When combined, these ratios produce a 3:4:1 triplet pattern for the

Ion SpeciesIsotope CompositionRelative Abundance CalculationNormalized Intensity (Approx)
M (Base)


75%
M+2

AND


100% (Base Peak)
M+4


25%

Note: The M+2 peak is theoretically the most intense (base peak) in this specific Br/Cl combination, making it the primary target for identification.

Comparative Analysis of Confirmation Methods

We evaluated three standard analytical techniques for their efficacy in confirming the MW of this specific compound.

Table 1: Performance Matrix
FeatureMethod A: HRMS (ESI-TOF) Method B: LC-MS (Single Quad) Method C:

H-NMR
Primary Utility Exact Mass Confirmation (<5 ppm)Routine MW Check & PurityStructural Connectivity
MW Precision High (4 decimal places)Low (Unit resolution)N/A (Inferred only)
Isotope Fidelity Excellent (Resolves fine structure)Good (Shows 3:4:1 pattern)None
Sample Prep Dilute (<1 µg/mL)Standard (0.1 mg/mL)Concentrated (~5-10 mg)
Throughput LowHighMedium
Verdict Gold Standard for Validation Best for Routine Screening Required for Isomer Check

Detailed Experimental Protocols

Protocol A: LC-MS Confirmation (Routine Screening)

Objective: Rapidly confirm the presence of the mass ion and the halogen pattern.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (0.1% v/v)[1]

  • Milli-Q Water[1]

Workflow:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL Acetonitrile. Vortex for 30 seconds. Dilute 1:100 with 50:50 Water:Acetonitrile.

  • Instrument Setup: Agilent 1200 Series / MSD or equivalent.

    • Column: C18 (50mm x 2.1mm, 1.8µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (ESI+): Scan range 100–600 m/z.

  • Data Validation:

    • Look for retention time peak (approx 1.5 - 2.0 min depending on flow).[1]

    • Extract mass spectrum at peak apex.

    • Pass Criteria: Observation of m/z peaks at 290, 292, and 294 with relative intensities approximating 3:4:1.

Protocol B: HRMS Confirmation (Publication/Regulatory Grade)

Objective: Confirm elemental composition with high mass accuracy.

Workflow:

  • Direct Infusion: Syringe pump infusion at 5 µL/min into ESI source (Q-TOF or Orbitrap).[1]

  • Calibration: Perform external calibration using NaCsI or Tune Mix immediately prior to run.

  • Acquisition: Acquire 100 scans.

  • Calculation:

    • Theoretical

      
       (calculated exactly based on specific isotopes).
      
    • Pass Criteria: Mass error < 5 ppm.

Visualizing the Validation Logic

The following diagram illustrates the decision process and the specific isotopic splitting logic required to confirm this molecule.

MolecularWeightConfirmationStartStart: Synthesized/PurchasedThis compoundCalcStep 1: Theoretical CalculationFormula: C11H13BrClNOStart->CalcIsotopeLogicIsotope Pattern AnalysisBr (1:1) + Cl (3:1)Calc->IsotopeLogicMethodSelectSelect Analytical MethodIsotopeLogic->MethodSelectLCMSRoutine: LC-MS (ESI+)Unit ResolutionMethodSelect->LCMSDaily QCHRMSValidation: HRMS (Q-TOF)High ResolutionMethodSelect->HRMSFinal ReleaseNMRStructure: 1H-NMR(Supportive)MethodSelect->NMRIsomer CheckResultLCMSObserve Triplet:m/z 290 (M)m/z 292 (M+2)m/z 294 (M+4)LCMS->ResultLCMSResultHRMSExact Mass Match:Error < 5 ppmHRMS->ResultHRMSResultNMRConfirm Regioisomer:2-Cl vs 3-Cl positionNMR->ResultNMRFinalCONFIRMED IDENTITYResultLCMS->FinalResultHRMS->FinalResultNMR->Final

Figure 1: Analytical workflow for confirming the molecular weight and identity of halogenated morpholine derivatives.

Critical Interpretation of Results

The "Isomer Trap"

Mass spectrometry confirms the formula (

This compound4-(4-Bromo-3-chlorobenzyl)morpholine1
  • Why this matters: Both have the exact same MW and isotopic pattern.

  • The Solution: You must couple MS data with

    
    H-NMR.[1]
    
    • Target Compound (2-Cl): The benzylic protons (

      
      ) will appear as a singlet around 
      
      
      3.5-3.6 ppm.[1] The aromatic region will show specific coupling constants (
      
      
      values) indicative of 1,2,4-substitution pattern.
    • Alternative Isomer (3-Cl): The splitting pattern in the aromatic region will differ significantly due to the change in symmetry and electronic environment.

Troubleshooting Low Intensity

If the molecular ion (

  • Check pH: Ensure the mobile phase is acidic (Formic acid). Morpholine nitrogen needs protonation (

    
    ) to fly well in ESI positive mode.
    
  • Cone Voltage: Lower the cone voltage. High energy can fragment the C-N bond between the benzyl and morpholine groups, leading to a loss of the morpholine ring (fragment mass = MW - 86).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide. [Link] (Authoritative resource for Br/Cl splitting logic).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. [Link] (Reference for atomic weights and isotopic abundances).

A Comparative Guide to the Biological Activities of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Morpholine in Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, holds a privileged position in the realm of medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a highly attractive scaffold for the design of novel therapeutic agents.[1][2] The versatility of the morpholine moiety is evident in its presence in a wide array of approved drugs with diverse pharmacological activities, ranging from anticancer and antimicrobial to antiviral agents.[1][3] This guide provides an in-depth, comparative analysis of the biological activities of structurally similar morpholine compounds, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. By presenting quantitative data, detailed protocols, and visual representations of key biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

I. Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] A significant number of morpholine-containing compounds have been developed as potent inhibitors of this critical cell survival and proliferation pathway. The morpholine moiety often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.

Comparative Analysis of Morpholine-Substituted Kinase Inhibitors

To illustrate the structure-activity relationships of morpholine-containing anticancer agents, we will compare two classes of compounds: morpholine-substituted quinazolines and morpholine-substituted tetrahydroquinolines.

Table 1: Comparative Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives

Compound IDR GroupA549 IC50 (µM)MCF-7 IC50 (µM)SHSY-5Y IC50 (µM)
AK-3 4-chlorophenyl10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 3,4,5-trimethoxyphenyl8.55 ± 0.673.15 ± 0.233.36 ± 0.29

Data sourced from a study on morpholine substituted quinazoline derivatives as anticancer agents.[5]

Table 2: Comparative Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

Compound IDR GroupA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10d 4-fluorophenyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(trifluoromethyl)phenyl0.033 ± 0.003--
10h 4-(trifluoromethyl)phenyl-0.087 ± 0.007-

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.

The data presented in Tables 1 and 2 clearly demonstrate that subtle changes in the substituents on the core scaffold can have a profound impact on the anticancer activity of these morpholine derivatives. For instance, in the quinazoline series, the presence of a 3,4,5-trimethoxyphenyl group in compound AK-10 leads to significantly higher potency against all three cancer cell lines compared to the 4-chlorophenyl substituent in AK-3.[5] Similarly, in the tetrahydroquinoline series, the introduction of two trifluoromethyl groups in compound 10e results in exceptionally potent activity against the A549 lung cancer cell line. These examples underscore the importance of systematic SAR studies in optimizing the efficacy of morpholine-based anticancer agents.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a complex signaling cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by morpholine-containing drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The evaluation of the cytotoxic effects of these compounds is typically performed using a colorimetric method such as the MTT assay. The workflow for this assay is depicted below.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Add morpholine compound Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: A typical workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the morpholine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The morpholine scaffold is also a key component in a variety of antimicrobial agents. Its presence can enhance the potency and spectrum of activity against both bacterial and fungal pathogens.

Comparative Analysis of Morpholine-Containing Antimicrobial Agents

Here, we compare the antimicrobial activity of two distinct series of morpholine derivatives: morpholine-derived benzenesulphonamides and morpholine-containing thiourea derivatives.

Table 3: Comparative Antibacterial Activity of Morpholine-Derived Benzenesulphonamides

Compound IDR GroupBacillus subtilis Zone of Inhibition (mm)Salmonella typhi Zone of Inhibition (mm)Escherichia coli Zone of Inhibition (mm)
Compound A HModerateNoneNone
Compound B CH3ModerateModerateNone

Data adapted from a study on the synthesis and in vitro antibacterial activity of morpholine derived benzenesulphonamides.[5]

Table 4: Comparative Antifungal Activity of Morpholine-Containing Thiourea Derivatives

Compound IDDerivativeCandida albicans MIC (µg/mL)Aspergillus flavus MIC (µg/mL)
Compound 1 N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide125-
Compound 2 1-(1,1-dibutyl)-3-phenylthiourea->500

Data sourced from a comparative analysis of the bioactivity of morpholine-containing thiourea derivatives.[3]

The results in Table 3 indicate that the addition of a methyl group to the benzenesulphonamide scaffold (Compound B) extends its antibacterial activity to include Salmonella typhi, whereas the unsubstituted analog (Compound A) is only active against Bacillus subtilis.[5] In the antifungal comparison (Table 4), the morpholine-containing thiourea derivative (Compound 1) exhibits significant activity against Candida albicans, while a non-morpholine thiourea analog (Compound 2) is inactive against Aspergillus flavus at the highest concentration tested.[3] These findings highlight the potential of the morpholine moiety to enhance the antimicrobial properties of a lead compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used and standardized technique for determining the susceptibility of bacteria to antimicrobial agents.

Kirby_Bauer_Workflow Start Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate Mueller-Hinton agar plate with a sterile swab Start->Inoculate Place_Disks Place paper disks impregnated with morpholine compounds Inoculate->Place_Disks Incubate Incubate the plate at 37°C for 18-24 hours Place_Disks->Incubate Measure Measure the diameter of the zones of inhibition (mm) Incubate->Measure Interpret Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts Measure->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the morpholine compounds onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: Compare the measured zone diameters to standardized interpretive charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

III. Antiviral Activity: A Frontier in Morpholine Research

The exploration of morpholine derivatives as antiviral agents is a rapidly evolving field of research. These compounds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

Comparative Analysis of Morpholine-Containing HIV-1 Protease Inhibitors

HIV-1 protease is an essential enzyme for viral replication, making it a key target for antiretroviral therapy. Here, we compare a series of novel HIV-1 protease inhibitors containing morpholine derivatives as the P2 ligands.

Table 5: Comparative Antiviral Activity of Morpholine-Containing HIV-1 Protease Inhibitors

Compound IDLinkerEnzyme Ki (nM)Antiviral IC50 (nM)
23a Carbamate0.0920.41
27a Carbamido0.210.95
Darunavir (DRV) -~0.37~1.8

Data sourced from a study on novel HIV-1 protease inhibitors with morpholine as the P2 ligand.[5]

The data in Table 5 demonstrates that the newly designed morpholine-containing inhibitors, 23a and 27a , exhibit significantly improved enzymatic inhibition (Ki) and antiviral activity (IC50) compared to the established drug, Darunavir.[5] The nature of the linker between the morpholine moiety and the core scaffold influences the potency, with the carbamate linker in 23a resulting in the most potent inhibitor in this series.[5] These findings highlight the potential of morpholine-based scaffolds in the development of next-generation anti-HIV therapeutics.

Conclusion: The Enduring Potential of the Morpholine Scaffold

This comparative guide has highlighted the remarkable versatility and therapeutic potential of the morpholine scaffold across a spectrum of biological activities. From potent and selective inhibition of cancer-related signaling pathways to broad-spectrum antimicrobial and promising antiviral activities, morpholine-containing compounds continue to be a rich source of drug discovery leads. The structure-activity relationships discussed herein underscore the critical role of systematic chemical modifications in optimizing the biological profiles of these molecules. The detailed experimental protocols and visual representations of key biological processes are intended to empower researchers in their efforts to design, synthesize, and evaluate the next generation of morpholine-based therapeutics. As our understanding of disease mechanisms deepens, the privileged morpholine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(54), 34267-34280. [Link]

  • Vitale, P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 110(8), 801-811. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wang, Y., et al. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters, 11(6), 1135-1141. [Link]

  • Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5), 907-918. [Link]

  • Ament, P. W., Jamshed, N., & Horne, J. P. (2002). Linezolid: its role in the treatment of gram-positive, drug-resistant bacterial infections. American family physician, 65(4), 663-670. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Bromo-2-chlorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 4-(4-Bromo-2-chlorobenzyl)morpholine is a Halogenated Organic Base .[1][2][3] It poses two distinct disposal challenges:

  • Halogen Content (Br, Cl): Strict EPA/RCRA regulations apply. Improper incineration releases acid gases (HBr, HCl) and can form dioxins.

  • Morpholine Functionality: It is a base. Mixing with acidic waste streams can cause dangerous exothermic excursions.

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Waste (Liquid or Solid).[4][5]

  • RCRA Status: Likely D002 (Corrosive) if pH > 12.5; treated as F-listed equivalent if mixed with halogenated solvents.

  • Incompatible With: Acids, Strong Oxidizers, Aluminum/Magnesium powders.

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the molecular "why" behind the protocols.

FeatureStructural CauseSafety Implication
Basicity Morpholine Nitrogen (

)
Exothermic Risk: Will react violently with strong acids (e.g., Sulfuric, Nitric) in waste drums.
Halogen Load Aryl Bromide & ChloridePollution Risk: Combustion without scrubbers releases toxic Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl).
Lipophilicity Benzyl RingBioaccumulation: High potential for marine toxicity; strict "No Drain" policy.
The "Hidden" Hazard: Dioxin Formation

As a scientist, you must understand downstream consequences. Incinerating brominated/chlorinated aromatics at standard temperatures (<850°C) or without specific residence times can lead to the de novo synthesis of Polyhalogenated Dibenzo-p-dioxins (PXDDs) and Furans (PXDFs) [1]. These are persistent organic pollutants (POPs). Segregation allows waste handlers to route this chemical to high-temperature incinerators (>1100°C) equipped with rapid quench systems to prevent this reformation.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization (In the Fume Hood)

Before moving the material to a central waste area, stabilize it at the bench.

  • Quenching (If Reactive): If the compound is part of a crude reaction mixture containing residual reagents (e.g., acid chlorides, thionyl chloride), quench carefully with saturated Sodium Bicarbonate (

    
    ) or water/ice.
    
  • pH Check: Ensure the waste mixture is pH 6–10 .

    • Why? Extreme pH (<2 or >12.[6]5) classifies the waste as D002 (Corrosive), increasing disposal costs and risks. Neutralization is safer for storage.

  • Solvent Compatibility: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required, OR keep as a solid.

Phase 2: Waste Stream Segregation

Follow this decision matrix to select the correct waste drum.

DisposalLogic Start Waste: this compound State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Liquid / Solution State->Liquid ActionSolid Pack in Wide-Mouth Jar Label: 'Solid Halogenated Organic Waste' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolv ActionHalo Combine in Carboy Label: 'Halogenated Organic Solvents' HaloSolv->ActionHalo ActionNonHalo CRITICAL STOP: Do NOT mix with Non-Halo Stream. Segregate as Halogenated. NonHaloSolv->ActionNonHalo ActionNonHalo->ActionHalo Re-route

Figure 1: Decision tree for segregating halogenated morpholine derivatives. Note the critical intervention point for non-halogenated solvents.

Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal cans (steel/aluminum). The amine can react with moisture to form alkaline conditions, potentially corroding metal over time.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."[4][5][7]

    • Constituents: Must list "this compound" explicitly. Do not use generic terms like "Organic Waste."

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Corrosive" (if pH is high).

Spill Response Procedures (Small Scale)

If a spill occurs in the lab:

  • Evacuate & Ventilate: The morpholine moiety has a distinct, amine-like odor. Clear the immediate area.[1][3][4]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Do not sweep aggressively (dust hazard). Cover with a damp paper towel or oil-dry pad, then scoop into a waste jar.

    • Liquid Spill: Do NOT use water initially (spreads the chemical). Use a specialized Organic Absorbent (vermiculite or charcoal-based).

  • Decontamination: Once bulk material is removed, wipe the surface with a dilute (5%) acetic acid solution or vinegar to neutralize the basic residue, followed by soap and water.

Regulatory & Compliance Context

Why strict segregation? (The "1000 ppm" Rule)

Under EPA RCRA regulations (40 CFR Part 279), waste oil or organic solvents containing >1000 ppm total halogens are presumed to be hazardous halogenated waste [2].[8]

  • Scenario: If you dump 50g of this compound into a 20L drum of Acetone (Non-halogenated), you have contaminated the entire drum with >2500 ppm halogens.

  • Consequence: The entire 20L drum must now be re-classified and incinerated as expensive halogenated waste. This is a common audit finding and financial drain.

Downstream Destruction

Your waste contractor will likely utilize Rotary Kiln Incineration .

  • Temperature: >1100°C.

  • Residence Time: >2 seconds.

  • Scrubbing: Caustic scrubbers remove the HBr and HCl gases generated during combustion, neutralizing them into harmless salts (NaBr, NaCl) before stack gas release [3].

References

  • National Institutes of Health (NIH). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. Available at: [Link] (Search Term: Incineration brominated dioxins)

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 279 - Standards for the Management of Used Oil. Available at: [Link]

  • American Chemical Society (ACS). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.[9] Environ.[10] Sci. Technol. Available at: [Link]

  • University of Illinois Urbana-Champaign (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.